INE963
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2640567-43-5 |
|---|---|
Molecular Formula |
C19H26N6O2S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(aminomethyl)-1-[5-(2-methoxy-6-propan-2-yl-3-pyridinyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C19H26N6O2S/c1-12(2)14-5-4-13(16(22-14)27-3)15-10-21-17-25(15)23-18(28-17)24-8-6-19(26,11-20)7-9-24/h4-5,10,12,26H,6-9,11,20H2,1-3H3 |
InChI Key |
JYHSRMKXBAPFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C2=CN=C3N2N=C(S3)N4CCC(CC4)(CN)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Ine-963
For Immediate Release
Basel, Switzerland - This technical guide offers an in-depth exploration of the preclinical pharmacology and elucidated mechanism of action of Ine-963, a novel, potent, and fast-acting antimalarial agent. Developed by the Novartis Institute for Tropical Diseases (NITD), Ine-963 represents a significant advancement in the fight against drug-resistant malaria. This document is intended for researchers, scientists, and drug development professionals actively engaged in antimalarial research and therapy.
Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated remarkable potency against blood-stage Plasmodium falciparum, including a wide range of drug-resistant strains, as well as clinical isolates of P. vivax.[1] While its precise molecular target remains under investigation, the compound's novel chemotype and its efficacy against multi-drug resistant parasites strongly suggest a new mechanism of action.[1] This guide will synthesize the current understanding of Ine-963's activity, supported by comprehensive data from preclinical studies.
Pharmacodynamic Profile: Potency and Efficacy
Ine-963 exhibits potent antiplasmodial activity with single-digit nanomolar efficacy against laboratory-adapted strains and clinical isolates of P. falciparum and P. vivax.[1] The compound demonstrates "artemisinin-like" kill kinetics, achieving rapid parasite clearance in vitro in under 24 hours.[2][3][4][5][6] A key feature of Ine-963 is its high barrier to resistance, a critical attribute in the landscape of emerging antimalarial drug resistance.[1][2][3][5][6][7][8]
Quantitative In Vitro Activity of Ine-963
| Parasite/Cell Line | Parameter | Value | Reference |
| P. falciparum 3D7 | EC50 | 3.0–6.0 nM | [1][9] |
| P. falciparum 3D7 | EC50 | 0.006 µM | [2][3][4][5][6] |
| P. falciparum & P. vivax (Brazilian isolates) | EC50 | 0.01 - 7.0 nM | [1] |
| P. falciparum (Ugandan isolates) | EC50 | 0.4 nM | [9] |
| >15 Drug-Resistant P. falciparum strains | EC50 | 0.5–15 nM | [1] |
| Haspin (human kinase) | IC50 | 5.5 µM | [9] |
| FLT3 (human kinase) | IC50 | 3.6 µM | [9] |
| HepG2 (human cell line) | CC50 | 6.7 µM | [9] |
| K562 (human cell line) | CC50 | 6.0 µM | [9] |
| MT4 (human cell line) | CC50 | 4.9 µM | [9] |
In Vivo Efficacy
In preclinical studies using a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model, a single oral dose of 30 mg/kg of Ine-963 resulted in a complete cure.[1][2][3][4][5][6][8][10] This remarkable in vivo efficacy, coupled with a long half-life across species, positions Ine-963 as a potential candidate for a single-dose curative therapy for uncomplicated malaria.[1][2][3][5][6][7][8][10]
Experimental Protocols
The characterization of Ine-963 involved a series of robust experimental protocols, from initial screening to in vivo efficacy studies.
Phenotype-Based High-Throughput Screening
The discovery of the 5-aryl-2-amino-imidazothiadiazole (ITD) series, from which Ine-963 was optimized, originated from a phenotype-based high-throughput screening.[1][4][5][6][7][8]
-
Assay Principle: The screening utilized a blood-stage P. falciparum growth inhibition assay. This method assesses the ability of compounds to inhibit the proliferation of the parasite within human red blood cells.
-
Methodology:
-
A library of diverse chemical compounds was screened against cultured P. falciparum (3D7 strain).
-
Parasite growth was measured using a SYBR Green I-based fluorescence assay, which quantifies parasite DNA.
-
Compounds demonstrating significant growth inhibition were selected for further characterization and structure-activity relationship (SAR) studies.
-
In Vitro Parasite Viability and Kill Rate Assays
-
EC50 Determination: The half-maximal effective concentration (EC50) was determined by exposing synchronous cultures of P. falciparum to a serial dilution of Ine-963 for 72 hours. Parasite viability was assessed using methods such as the SYBR Green I assay.
-
Parasite Clearance Time: To determine the rate of parasite killing, tightly synchronized, ring-stage parasites were treated with a concentration of Ine-963 equivalent to 10 times its EC50. Aliquots were taken at various time points, and parasite viability was assessed to determine the time required for complete parasite clearance.
In Vivo Efficacy in a Humanized Mouse Model
-
Model: The in vivo efficacy of Ine-963 was evaluated in a SCID mouse model engrafted with human red blood cells and infected with P. falciparum.
-
Protocol:
-
Mice were infected with P. falciparum.
-
Once parasitemia reached a predetermined level, a single oral dose of 30 mg/kg of Ine-963 was administered.[9]
-
Parasitemia was monitored daily by microscopic examination of Giemsa-stained blood smears to assess the reduction in parasite load. A 99% reduction in parasitemia was observed.[9]
-
Proposed Mechanism of Action: A Novel Target
The precise molecular target of Ine-963 has not yet been elucidated. However, its potent activity against a wide array of drug-resistant parasite strains strongly indicates a novel mechanism of action that is distinct from currently available antimalarial drugs.[1] The high barrier to resistance observed in laboratory studies further supports this hypothesis.[1][2][3][5][6][7][8]
Investigations are ongoing to identify the specific parasitic target of Ine-963. The current understanding points to a crucial pathway within the blood stage of the parasite's life cycle.
Drug Discovery and Development Workflow
The identification and optimization of Ine-963 followed a structured preclinical development pipeline, beginning with a large-scale phenotypic screen and culminating in a clinical candidate.
References
- 1. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 6. researchgate.net [researchgate.net]
- 7. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 8. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Ine-963: Unraveling the Molecular Target of a Promising Antimalarial Candidate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Identified through phenotype-based high-throughput screening, Ine-963 exhibits nanomolar efficacy against multiple Plasmodium falciparum strains, including drug-resistant lines, and demonstrates a high barrier to resistance.[1][3] Despite its promising preclinical profile and advancement into Phase 1 clinical trials, the precise molecular target of Ine-963 within the parasite remains unidentified.[1][4][5] This guide provides a comprehensive overview of the current knowledge surrounding Ine-963, focusing on its biological activity, known experimental data, and the methodologies employed in its initial characterization.
Introduction
The rise of artemisinin resistance necessitates the development of new antimalarial agents with novel mechanisms of action.[1] Ine-963 represents a significant advancement in this pursuit, demonstrating rapid parasite clearance kinetics comparable to artemisinins.[1][3][6] Its unique chemical scaffold and activity against a wide range of resistant parasite strains suggest a novel mode of action, making the identification of its molecular target a critical area of ongoing research.[1][5] This document collates the available quantitative data and experimental protocols to serve as a foundational resource for researchers dedicated to elucidating the mechanism of action of Ine-963.
Quantitative Biological Activity
The biological activity of Ine-963 has been characterized through various in vitro assays against different Plasmodium species and human cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiplasmodial Activity of Ine-963
| Parasite Strain/Isolate | EC50 (nM) | Reference |
| Plasmodium falciparum 3D7 | 3.0 - 6.0 | [1][2] |
| Plasmodium falciparum (drug-resistant lines, >15) | 0.5 - 15 | [1][7] |
| Plasmodium falciparum (Brazilian clinical isolates) | 2.0 | [2] |
| Plasmodium vivax (Brazilian clinical isolates) | 3.0 | [2] |
| Plasmodium falciparum (Ugandan clinical isolates) | 0.01 - 7.0 | [1][2][7] |
Table 2: In Vitro Human Cell Line Activity and Kinase Inhibition of Ine-963
| Cell Line / Kinase | IC50 / CC50 (µM) | Assay Type | Reference |
| HepG2 | 6.7 | Cytotoxicity (CC50) | [2] |
| K562 | 6.0 | Cytotoxicity (CC50) | [2] |
| MT4 | 4.9 | Cytotoxicity (CC50) | [2] |
| Haspin (human kinase) | 5.5 | Inhibition (IC50) | [2] |
| FLT3 (human kinase) | 3.6 | Inhibition (IC50) | [2] |
Experimental Protocols
The initial identification and characterization of Ine-963 relied on a phenotype-based screening approach. The general workflow for this process is outlined below.
Phenotype-Based High-Throughput Screening
A library of chemical compounds, including the 5-aryl-2-amino-imidazothiadiazole (ITD) series, was screened for its ability to inhibit the growth of blood-stage Plasmodium falciparum.[1][6][8][9]
-
Assay Principle: The screening assay measures the viability of P. falciparum parasites in the presence of test compounds. A reduction in parasite growth compared to a control is indicative of antiplasmodial activity.
-
General Protocol:
-
A culture of synchronized, ring-stage P. falciparum is seeded into microtiter plates.
-
Test compounds from a chemical library are added to the wells at a defined concentration.
-
The plates are incubated for a period that allows for at least one full cycle of intraerythrocytic development (typically 48-72 hours).
-
Parasite viability is assessed using a variety of methods, such as:
-
SYBR Green I-based fluorescence assay: This dye intercalates with DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA.
-
Hypoxanthine incorporation assay: Measures the incorporation of radiolabeled hypoxanthine into parasitic nucleic acids.
-
Lactate dehydrogenase (pLDH) assay: Measures the activity of a parasite-specific enzyme.
-
-
Compounds that exhibit significant growth inhibition are selected as "hits" for further characterization and lead optimization.
-
In Vitro Parasite Kill Rate Assay
To determine the speed at which Ine-963 kills parasites, a parasite reduction ratio (PRR) or parasite clearance time (PCT) assay is performed.[1]
-
Assay Principle: This assay quantifies the rate of parasite clearance over time following exposure to a drug.
-
General Protocol:
-
Synchronized P. falciparum cultures are treated with Ine-963 at a concentration that is a multiple of its EC50 value (e.g., 10x EC50).
-
Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
The drug is washed out from the collected aliquots.
-
The remaining viable parasites are quantified using methods such as:
-
Limiting dilution assay: The treated parasite culture is serially diluted and used to infect fresh red blood cells. The number of wells showing parasite growth after a prolonged incubation period is used to calculate the number of viable parasites in the original sample.
-
Microscopy: Giemsa-stained blood smears are examined to determine the percentage of infected red blood cells (parasitemia).
-
-
The parasite reduction ratio is calculated for each time point to determine the kill kinetics. Ine-963 has been shown to have "artemisinin-like" kill kinetics with a parasite clearance time of less than 24 hours.[1][3][6]
-
Visualizations
Experimental Workflow for Ine-963 Identification
Caption: Workflow for the discovery and preclinical evaluation of Ine-963.
Conclusion and Future Directions
Ine-963 is a highly promising antimalarial candidate with a novel, yet unknown, mechanism of action. The quantitative data presented herein underscore its potent and rapid antiplasmodial activity. The immediate and critical next step in the research and development of Ine-963 is the identification of its molecular target(s) within the Plasmodium parasite. Elucidating the mechanism of action will not only facilitate the rational design of second-generation inhibitors but also provide valuable insights into novel biological pathways that can be exploited for antimalarial drug discovery. Techniques such as chemical proteomics, genetic screening for resistance, and thermal proteome profiling will be instrumental in this endeavor.
References
- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 7. This compound | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Ine-963: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Potent Antimalarial Candidate INE-963, Detailing its Chemical Structure, Physicochemical Properties, Pharmacological Activity, and Preclinical Profile.
Executive Summary
Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for Tropical Diseases, this compound emerged from a lead optimization program of a 5-aryl-2-amino-imidazothiadiazole (ITD) series, identified through phenotypic screening against Plasmodium falciparum.[4] Ine-963 exhibits nanomolar potency against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax.[1][5][6] Preclinical studies have demonstrated its artemisinin-like kill kinetics, a high barrier to resistance, and a favorable pharmacokinetic profile across multiple species, culminating in its progression to Phase 1 clinical trials.[1][4]
Chemical Structure and Physicochemical Properties
Ine-963 is a lipophilic base belonging to the imidazothiadiazole class of compounds.[1] Its detailed chemical and physicochemical properties are summarized below.
Table 1: Chemical and Physicochemical Properties of Ine-963
| Property | Value | Reference(s) |
| IUPAC Name | 4-(aminomethyl)-1-(5-(6-isopropyl-2-methoxypyridin-3-yl)imidazo[2,1-b][1][2][7]thiadiazol-2-yl)piperidin-4-ol | [2] |
| CAS Number | 2640567-43-5 (free base) | [2][6] |
| Chemical Formula | C₁₉H₂₆N₆O₂S | [2][6] |
| Molecular Weight | 402.52 g/mol | [2] |
| SMILES Code | OC1(CN)CCN(C2=NN3C(S2)=NC=C3C4=C(OC)N=C(C(C)C)C=C4)CC1 | [2] |
| Appearance | Solid powder | [2] |
| pKa | 8.7 | [1] |
| log D (pH 7.4) | 3.1 | [1] |
| XLogP | 2.04 | [7] |
| Topological Polar Surface Area | 130.04 Ų | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 6 | [7] |
| Rotatable Bonds | 5 | [7] |
Pharmacological Profile
Ine-963 is characterized by its potent antiplasmodial activity, rapid parasite clearance, and high selectivity. Its biological target in the parasite has not yet been identified.[1]
In Vitro Efficacy
Ine-963 demonstrates excellent potency against a wide range of Plasmodium parasites, including numerous drug-resistant cell lines.[1][5][6]
Table 2: In Vitro Antiplasmodial Activity of Ine-963
| Parasite Strain/Isolate | EC₅₀ Value (nM) | Reference(s) |
| P. falciparum 3D7 (drug-sensitive) | 3.0 - 6.0 | [1][3][6] |
| P. falciparum Drug-Resistant Cell Lines (>15) | 0.5 - 15 | [1][5][6] |
| P. falciparum Clinical Isolates (Uganda) | 0.4 | [3] |
| P. falciparum Clinical Isolates (Brazil) | 2.0 | [3] |
| P. vivax Clinical Isolates (Brazil) | 3.0 | [3] |
| P. falciparum & P. vivax Isolates (Brazil & Uganda) | 0.01 - 7.0 | [1][5][6] |
In Vitro Parasite Kill Rate
Ine-963 exhibits rapid, "artemisinin-like" killing kinetics, achieving a parasite clearance time (PCT) of less than 24 hours.[1][2][6]
In Vitro Selectivity and Cytotoxicity
A key feature of Ine-963 is its high selectivity for the parasite over human cells, demonstrated by its minimal inhibition of human kinases and low cytotoxicity.[1]
Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963
| Assay/Cell Line | Endpoint | Value (µM) | Reference(s) |
| Human Kinase Panel (468 kinases) | % Inhibition at 10 µM | Inhibited only 10/468 kinases (<10% of control) | [1] |
| Human Haspin Kinase | IC₅₀ | 5.5 | [3] |
| Human FLT3 Kinase | IC₅₀ | 3.6 | [3] |
| HepG2 (Human Liver) | CC₅₀ | 6.7 | [3] |
| K562 (Human Leukemia) | CC₅₀ | 6.0 | [3] |
| MT4 (Human T-cell) | CC₅₀ | 4.9 | [3] |
In Vivo Efficacy
In preclinical animal models, Ine-963 demonstrated complete parasite clearance and curative potential.
Table 4: In Vivo Efficacy of Ine-963
| Animal Model | Dosing Regimen | Outcome | Reference(s) |
| P. falciparum-humanized SCID mouse model | Single dose of 30 mg/kg | Fully curative | [1] |
| P. falciparum-infected mouse model | Four oral doses of 30 mg/kg | >99.9% parasitemia reduction at day 5; no recrudescence at day 60 | [6] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice, rats, and dogs have shown that Ine-963 has good bioavailability and a long half-life, supporting the potential for infrequent dosing regimens.[1][8]
Table 5: Pharmacokinetic Properties of Ine-963 Across Species
| Parameter | Value | Species | Reference(s) |
| Half-life (T₁/₂) | 15 - 24 hours | Mice, Rats, Dogs | [1][8] |
| Oral Bioavailability (%F) | 39 - 74% | Mice, Rats, Dogs | [8] |
| Blood Clearance | Low | Mice, Rats, Dogs | [8] |
| Volume of Distribution (Vss) | High | Mice, Rats, Dogs | [8] |
Experimental Protocols
The following sections detail the methodologies used to generate the preclinical data for Ine-963.
In Vitro P. falciparum Growth Inhibition Assay
The half-maximal effective concentration (EC₅₀) of Ine-963 against P. falciparum was determined using a standardized SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) were maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures were synchronized at the ring stage prior to the assay.
-
Assay Setup: Synchronized ring-stage parasites were diluted to 1% parasitemia and 1% hematocrit. The parasite suspension was added to 96-well plates containing serial dilutions of Ine-963.
-
Incubation: Plates were incubated for 72 hours at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, cells were lysed, and parasite DNA was stained by adding a lysis buffer containing the fluorescent dye SYBR Green I.
-
Data Acquisition: Fluorescence was measured using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings were normalized to untreated controls, and EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).
Human Kinase Inhibition Assay
The selectivity of Ine-963 was assessed by profiling its activity against a broad panel of human kinases.
-
Assay Principle: The assay measures the ability of Ine-963 to inhibit the activity of a specific kinase. This is typically done using a fluorescence- or luminescence-based method that quantifies either the phosphorylation of a substrate or the depletion of ATP.
-
Procedure: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of a fixed concentration of Ine-963 (e.g., 10 µM).
-
Detection: After incubation, a detection reagent was added to quantify the kinase activity. For IC₅₀ determination, serial dilutions of Ine-963 were used.
-
Data Analysis: The percentage of kinase inhibition relative to a DMSO control was calculated. For IC₅₀ values, dose-response curves were generated and fitted to a suitable model.
In Vitro Cytotoxicity Assay
The cytotoxicity of Ine-963 against human cell lines (e.g., HepG2, K562, MT4) was determined to assess its therapeutic index.
-
Cell Culture: Human cell lines were cultured in appropriate media and conditions as recommended by the supplier.
-
Assay Setup: Cells were seeded into 96-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing serial dilutions of Ine-963.
-
Incubation: Plates were incubated for 72 hours at 37°C with 5% CO₂.
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as one based on the measurement of ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., AlamarBlue).
-
Data Analysis: The signal was normalized to vehicle-treated controls, and the half-maximal cytotoxic concentration (CC₅₀) was determined by fitting the data to a dose-response curve.
In Vivo Efficacy in P. falciparum-Humanized SCID Mouse Model
The in vivo antimalarial activity was evaluated in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes.
-
Animal Model: SCID mice were engrafted with human red blood cells to allow for the propagation of P. falciparum.
-
Infection: Engrafted mice were infected intravenously with P. falciparum-infected erythrocytes.
-
Drug Administration: Once a stable parasitemia was established, mice were treated orally with Ine-963 at specified doses (e.g., a single 30 mg/kg dose). A vehicle control group was included.
-
Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
Efficacy Assessment: The efficacy of the compound was determined by the reduction in parasitemia compared to the control group. A complete cure is defined as the absence of detectable parasites through the end of the follow-up period (e.g., 60 days).
Visualizations
Key Attributes of Ine-963
The following diagram summarizes the core strengths of Ine-963 that make it a promising antimalarial candidate.
Caption: Core pharmacological attributes of the antimalarial candidate Ine-963.
Ine-963 Drug Discovery and Development Workflow
This diagram illustrates the workflow that led to the identification and advancement of Ine-963.
Caption: Workflow for the discovery and development of Ine-963.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 6. In vitro growth inhibition assay [bio-protocol.org]
- 7. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 8. P. falciparum Growth Inhibition. [bio-protocol.org]
Ine-963: A Comprehensive Technical Guide to its Synthesis and Methodology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis pathway and methodology for Ine-963, a potent and fast-acting antimalarial agent. The information is compiled for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Synthesis Pathway of Ine-963
Ine-963 is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative identified through phenotype-based high-throughput screening against the blood stage of Plasmodium falciparum.[1][2][3] Its synthesis is a multi-step process involving the preparation of key intermediates followed by their coupling and final deprotection. The overall synthetic route offers flexibility and is suitable for gram-scale production.[1][4]
The synthesis culminates in the coupling of two key fragments: a substituted imidazothiadiazole core and a boronic ester derivative, followed by the removal of a protecting group.[1][4]
Caption: High-level overview of the Ine-963 synthesis strategy.
Detailed Synthesis of Key Intermediates and Final Product
The synthesis of Ine-963 can be broken down into the formation of three key intermediates, followed by their assembly.
Synthesis of Boronic Ester 80
The boronic ester 80 is prepared in two high-yielding steps.[1][4]
Caption: Synthesis pathway for Boronic Ester 80.
Synthesis of Intermediate 77
Intermediate 77 is formed through an SnAr reaction between intermediate 76 and the key intermediate 71.[1][4]
Caption: Formation of Intermediate 77 via SnAr reaction.
Final Assembly of Ine-963
The final steps involve a Suzuki coupling of intermediate 77 with boronic ester 80, followed by the removal of the Boc protecting group.[1][4]
Caption: Final assembly of Ine-963 via Suzuki coupling and deprotection.
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Yield (%) |
| i | Bromination | Br2, NaHCO3, MeOH, 0 °C | 64 |
| ii | Cyclization | 2-chloroacetaldehyde, H2O, EtOH, reflux, 48 h | 20 |
| iii | Iodination | NIS, DMF, RT | 37 |
| iv | Epoxidation | tBuOK, DMSO, trimethylsulfoxonium iodide, RT, then benzylpiperidin-4-one | 94 |
| v | Ring Opening | aq. NH3, 5 °C then RT | 83 |
| vi | Boc Protection | Boc2O, Et3N, 2-Me THF, 0 °C to RT | 62 |
| vii | Deprotection | H2, Pd/C, MeOH, 60 °C | 70 |
| viii | SnAr Reaction | 76, 71, DIPEA, 2-MeTHF, 85 °C | 52 |
| ix | Grignard Addition | Fe(acac)3, NMP, THF, -50 °C, isopropyl magnesium chloride | 90 |
| x | Borylation | n-BuLi, TMEDA, tri-isopropyl borate, -78 °C to RT | 87 |
| xi | Suzuki Coupling | 77, 80, PdCl2(dppf)-DCM, aq. K3PO4, 1,4-dioxane, 90 °C | 70 |
| xii | Boc Deprotection | formic acid, 0 °C to rt then NaOH, RT | 72 |
Experimental Protocols
The following are detailed methodologies for the key reactions in the synthesis of Ine-963.[1][4]
Step viii: SnAr reaction to yield 77
To a solution of intermediate 76 and key intermediate 71 in 2-MeTHF, DIPEA is added. The reaction mixture is heated to 85 °C. Upon completion, the reaction is worked up to yield intermediate 77.
Step ix & x: Preparation of boronic ester 80
An iron-catalyzed addition of isopropyl Grignard reagent to 2-chloro-6-methoxypyridine (78) is performed in a mixture of NMP and THF at -50 °C. This is followed by treatment with n-butyllithium and subsequent reaction with tri-isopropyl borate to yield the boronic ester 80.
Step xi: Suzuki coupling
Intermediate 77 and boronic ester 80 are subjected to a Suzuki coupling reaction using PdCl2(dppf)-DCM as the catalyst and aqueous K3PO4 as the base in 1,4-dioxane at 90 °C.
Step xii: Boc group removal
The Boc protecting group is removed using formic acid at 0 °C to room temperature, followed by treatment with NaOH to yield Ine-963 (1).
Biological Activity and Efficacy
Ine-963 demonstrates potent cellular activity against P. falciparum 3D7 with an EC50 of 0.006 μM.[1][2][4] It exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours in vitro.[1][2][4] A single 30 mg/kg oral dose is fully curative in a P. falciparum-humanized severe combined immunodeficient mouse model.[1][2][4] Ine-963 also shows a high barrier to resistance in drug selection studies and has a long half-life across different species.[1][4][5] These promising preclinical data have led to its progression into Phase 1 clinical trials.[1][4][5]
| Parameter | Value | Species/Strain |
| EC50 | 0.006 µM (6 nM) | P. falciparum 3D7 |
| EC50 | 0.01 - 7.0 nM | P. falciparum and P. vivax clinical isolates |
| EC50 | 0.5 - 15 nM | >15 drug-resistant P. falciparum cell lines |
| In Vitro Kill Rate | <24 hours (5-log reduction) | P. falciparum 3D7 |
| In Vivo Efficacy | Fully curative at 30 mg/kg (single dose) | P. falciparum-humanized SCID mouse model |
| Selectivity (S(10)) | 0.025 (against 468 human kinases) | - |
| Half-life (T1/2) | 15 - 24 hours | Mouse, Rat, Dog |
| Bioavailability (%F) | 39 - 74% | Mouse, Rat, Dog |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ine-963: A Technical Overview of its In Vitro Activity Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Ine-963, a novel antimalarial compound, against Plasmodium falciparum. The information presented herein is compiled from preclinical studies and is intended to inform researchers, scientists, and professionals involved in the development of new malaria therapies.
Quantitative Efficacy Data
Ine-963 has demonstrated potent and rapid activity against blood-stage P. falciparum, including a range of drug-sensitive and resistant strains, as well as clinical isolates. The following tables summarize the key quantitative data on its in vitro efficacy.
| Parameter | Strain/Isolate | Value | Reference |
| EC50 | P. falciparum 3D7 | 0.006 µM (6 nM) | [1][2][3] |
| 3.0 - 6.0 nM | [2] | ||
| >15 Drug-Resistant P. falciparum cell lines | 0.5 - 15 nM | [2] | |
| P. falciparum and P. vivax clinical isolates (Brazil and Uganda) | 0.01 - 7.0 nM | [2][4] | |
| Parasite Clearance Time | In vitro kill kinetics | < 24 hours | [1][2][5] |
Mechanism of Action and Resistance Profile
Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, was identified through phenotype-based high-throughput screening.[1] Its mechanism of action is novel and, as of current publications, remains unknown.[2][6][7] Notably, Ine-963 demonstrates a high barrier to resistance in drug selection studies and maintains its potency against a wide array of multidrug-resistant parasite lines, suggesting that it circumvents common resistance pathways.[1][2][5]
Experimental Protocols
The in vitro activity of Ine-963 was characterized using established methodologies for assessing antimalarial drug efficacy. Below are detailed descriptions of the key experimental protocols.
P. falciparum Asexual Blood Stage Growth Inhibition Assay
This assay is fundamental for determining the half-maximal effective concentration (EC50) of a compound against the parasite.
1. Parasite Culture and Synchronization:
-
P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with Albumax II, HEPES, NaHCO3, hypoxanthine, and neomycin.
-
Cultures are maintained at 37°C in a low oxygen environment (3% O2, 4% CO2, and 93% N2).
-
Parasite cultures are synchronized at the ring stage prior to the assay, often using methods like 5% sorbitol treatment.
2. Assay Procedure:
-
The test compound, Ine-963, is serially diluted in a 96-well or 384-well microtiter plate.
-
Synchronized ring-stage parasites at a defined parasitemia (e.g., 0.3-0.5%) and hematocrit (e.g., 2-2.5%) are added to the wells containing the compound.
-
Plates are incubated for 72 hours under standard culture conditions.
3. Measurement of Parasite Growth:
-
Parasite growth inhibition is quantified using one of several methods:
-
[3H]-Hypoxanthine Incorporation: This method measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA. After 48 hours of incubation, [3H]-hypoxanthine is added, and the incubation continues for another 24 hours. The radioactivity is then measured as an indicator of parasite viability.
-
Fluorescent Dye Staining: DNA intercalating dyes such as DAPI, SYBR Green I, or PicoGreen are used to stain parasite DNA. The fluorescence intensity is proportional to the parasite number and is read using a plate reader.
-
Flow Cytometry: Staining with dyes like hydroethidine allows for the quantification of viable parasites by flow cytometry.
-
4. Data Analysis:
-
The results are expressed as the percentage of growth inhibition relative to untreated control wells.
-
EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using statistical software.
Parasite Reduction Ratio (PRR) Assay
The PRR assay is employed to determine the rate of parasite killing and provides a more detailed pharmacodynamic profile of a fast-acting compound like Ine-963.
1. Drug Incubation:
-
Synchronized P. falciparum cultures are incubated with the test compound at a concentration that is a multiple of its EC50 (e.g., 10x EC50).
-
The drug is replenished every 24 hours to maintain a constant concentration.
2. Time-Course Sampling and Washing:
-
Aliquots of the culture are taken at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).
-
At each time point, the parasites are washed multiple times to completely remove the drug.
3. Limiting Dilution and Regrowth:
-
The drug-free parasites are serially diluted in 96-well plates with fresh erythrocytes and culture medium.
-
These plates are then incubated for an extended period (e.g., 14-28 days) to allow any remaining viable parasites to grow to a detectable level.
4. Viability Assessment:
-
The number of viable parasites at each initial time point is determined by the highest dilution at which parasite regrowth occurs.
-
This data is used to calculate the parasite reduction ratio, which is the fold-reduction in viable parasites over a specific time interval (typically 48 hours).
-
From the viability-time profile, key pharmacodynamic parameters such as the parasite clearance time (the time to kill 99.9% of parasites) and any lag phase can be determined.
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. In vitro growth inhibition assay [bio-protocol.org]
- 3. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Ine-963: A Technical Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ine-963 is a novel, potent, and fast-acting antimalarial agent currently in clinical development.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of Ine-963, based on currently available data. The information presented herein is intended to support further research and development of this promising therapeutic candidate. Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, emerged from a lead optimization program aimed at improving antiplasmodial potency, selectivity against human kinases, and overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1][2][3][4][6][7] It is being investigated for its potential to provide a single-dose cure for uncomplicated malaria.[1][2][3][8][9]
Pharmacodynamics
Ine-963 exhibits potent and rapid activity against the blood stages of Plasmodium parasites, including drug-resistant strains.[1][2][3]
In Vitro Potency
The in vitro efficacy of Ine-963 has been demonstrated against multiple Plasmodium falciparum and Plasmodium vivax strains.
| Parameter | Value | Species/Strain(s) | Reference |
| EC50 | 3.0 - 6.0 nM (0.006 µM) | P. falciparum 3D7 | [1][2][8] |
| EC50 | 0.01 - 7.0 nM | P. falciparum & P. vivax clinical isolates (Brazil, Uganda) | [1][8] |
| EC50 | 0.5 - 15 nM | >15 drug-resistant P. falciparum cell lines | [1][8] |
Mechanism of Action & Resistance Profile
The precise molecular target of Ine-963 in Plasmodium has not yet been identified.[1][9] However, its activity against a wide range of multidrug-resistant parasite lines suggests a novel mechanism of action.[1][10] This is a critical advantage in the face of growing resistance to current artemisinin-based combination therapies.[1] In vitro studies have shown that Ine-963 exhibits "artemisinin-like" kill kinetics, with a parasite clearance time of less than 24 hours.[1][2][3][4][5][6] Furthermore, Ine-963 has demonstrated a high barrier to resistance in drug selection studies.[1][2][3][4][6]
A high-level illustration of the proposed therapeutic action is presented below.
References
- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 8. | BioWorld [bioworld.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
Ine-963 absorption, distribution, metabolism, and excretion (ADME) profile
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of a Promising Antimalarial Candidate
Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole derivative developed by Novartis, has emerged as a potent and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Its preclinical development has demonstrated a promising efficacy and safety profile, making a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics crucial for its continued clinical development. This guide provides a detailed technical overview of the ADME properties of Ine-963, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways to support researchers, scientists, and drug development professionals.
Absorption
Ine-963 exhibits moderate to good oral bioavailability across multiple preclinical species. In vivo pharmacokinetic studies have demonstrated that the absorption is moderate to slow, with time to maximum concentration (Tmax) ranging from 4 to 24 hours.[4] The crystalline formate-salt of Ine-963 was utilized in these oral preclinical studies.[5]
Key Physicochemical and In Vitro Absorption Data
| Parameter | Value | Species/System |
| Permeability (Papp A→B) | 9.9 x 10⁻⁶ cm/s | MDCK-LE Cells |
| Efflux Ratio (B-A/A-B) | 11.8 | MDR1-MDCK Cells |
| pKa | 4.0, 8.7 | - |
| log D (pH 7.4) | 3.1 | - |
| Aqueous Solubility | 0.0002 mg/mL | Water |
| Solubility in FaSSIF (pH 6.5) | 1.3 mg/mL | Fasted State Simulated Intestinal Fluid |
| Solubility in SGF (pH 2.0) | >2 mg/mL | Simulated Gastric Fluid |
In Vivo Oral Bioavailability
| Species | Dose (mg/kg, p.o.) | Bioavailability (%) |
| Mouse | Not Specified | 47 |
| Rat | 10 | 39 |
| Dog | Not Specified | 74 |
Experimental Protocols
In Vitro Permeability: The permeability of Ine-963 was assessed using Madin-Darby Canine Kidney-Low Efflux (MDCK-LE) and multidrug resistance protein 1 (MDR1)-MDCK cell monolayers. These assays are standard methods to evaluate the potential for passive diffusion and active transport across the intestinal epithelium.
In Vivo Bioavailability: Pharmacokinetic studies were conducted in mice, rats, and dogs. While specific strains were not detailed in the available literature, these studies involved oral administration of a crystalline formate-salt of Ine-963. Blood samples were collected at various time points and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the plasma concentration of Ine-963 and calculate pharmacokinetic parameters, including bioavailability.
Distribution
Ine-963 is characterized by a high volume of distribution (Vss) in preclinical species, suggesting extensive tissue distribution.[4] This is consistent with its high plasma protein binding of over 99% across all tested species, including humans.[5]
Key Distribution Parameters
| Parameter | Mouse | Rat | Dog | Human |
| Volume of Distribution (Vss; L/kg) | 7.0 | 8.3 | 6.3 | 7.2 (Predicted) |
| Plasma Protein Binding (%) | >99 | >99 | >99 | >99 |
Experimental Protocols
In Vivo Volume of Distribution: The volume of distribution was determined from the in vivo pharmacokinetic studies in mice, rats, and dogs following intravenous administration of Ine-963. Plasma concentration-time data were analyzed using non-compartmental methods to calculate Vss.
Plasma Protein Binding: The extent of plasma protein binding was determined using in vitro equilibrium dialysis or a similar standard method with plasma from mice, rats, dogs, and humans.
Metabolism
The metabolism of Ine-963 is characterized by low hepatic turnover. In vitro studies using liver microsomes and hepatocytes from multiple species, including humans, have shown low intrinsic clearance.[5] This low clearance contributes to the long half-life of the compound.
The primary metabolic pathways for Ine-963 have been identified as hydroxylation and demethylation. In long-term incubations with primary hepatocyte co-cultures, hydroxylation of the isopropyl moiety was observed as a metabolic pathway.[5]
In Vitro Metabolic Stability
| System | Mouse | Rat | Dog | Human |
| Microsomal Clearance (CLint; µL/min/mg) | <25 | 29 | <25 | 25.4 |
| Hepatocyte Clearance (CLint; µL/min/10⁶ cells) | Not Available | 7.1 | <4 | <4 |
Experimental Protocols
Microsomal Stability: The metabolic stability of Ine-963 was evaluated in liver microsomes from mice, rats, dogs, and humans in the presence of NADPH. The disappearance of the parent compound over time was monitored by LC-MS/MS to calculate the intrinsic clearance.
Hepatocyte Stability: Cryopreserved primary hepatocytes from rats, dogs, and humans were used to assess the metabolic stability of Ine-963. To overcome the low turnover of the compound, a long-term incubation of up to 168 hours was performed using a co-culture of primary hepatocytes with non-parenchymal stromal cells.[5] Metabolite identification was carried out using high-resolution mass spectrometry.
Metabolic Pathway of Ine-963
Caption: Primary metabolic pathways of Ine-963 identified in vitro.
Excretion
Detailed information regarding the excretion of Ine-963, including the routes and extent of elimination of the parent drug and its metabolites, is not extensively described in the currently available public literature. Further studies, such as mass balance studies, would be required to fully characterize the excretion profile of Ine-963.
In Vivo Pharmacokinetics and Human Prediction
Ine-963 exhibits a long half-life across preclinical species, which is a desirable characteristic for a potential single-dose therapy.[1][2] The low clearance and high volume of distribution contribute to this extended half-life.
Preclinical In Vivo Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog |
| Clearance (CL; mL/min/kg) | 4.0 | 5.9 | 5.4 |
| Half-life (t½; h) | 22.5 | 20.4 | 15.1 |
Predicted Human Pharmacokinetics
Due to the under-prediction of in vivo clearance from in vitro systems, allometric scaling based on in vivo data from mice, rats, and dogs was used to predict the human pharmacokinetic parameters.[5]
| Parameter | Predicted Human Value |
| Clearance (CL) | 1.6 mL/min/kg |
| Volume of Distribution (Vss) | 7.2 L/kg |
| Half-life (t½) | ~60 h |
| Oral Bioavailability | ~70% |
Experimental Protocols
In Vivo Pharmacokinetics: Studies were conducted in mice, rats, and dogs with both intravenous and oral administration of Ine-963. Blood samples were collected at serial time points, and plasma concentrations were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Human Pharmacokinetic Prediction: Allometric scaling, a method that relates pharmacokinetic parameters across species based on body weight, was employed to predict human clearance and volume of distribution. The Wajima method was then used to generate a predicted human intravenous time-concentration profile, and a gut absorption, transit, and emptying (ACAT) model was used to predict the oral pharmacokinetic profile.[5]
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for preclinical pharmacokinetic studies and human prediction.
Drug-Drug Interaction Potential
Ine-963 displays minimal potential for cytochrome P450 (CYP) inhibition, with IC50 values for the major isoforms being in the micromolar range, suggesting a low risk of clinically significant drug-drug interactions mediated by CYP inhibition.
In Vitro CYP Inhibition
| CYP Isoform | IC50 (µM) |
| 2C9 | 4.5 |
| 2C19 | 5.4 |
| 2B6 | 6.0 |
| 2C8 | 8.5 |
| Other Isoforms | >20 |
Conclusion
Ine-963 demonstrates a favorable ADME profile in preclinical studies, characterized by good oral absorption, extensive tissue distribution, low metabolic clearance leading to a long half-life, and a low potential for CYP-mediated drug-drug interactions. These properties support its development as a single-dose curative therapy for uncomplicated malaria. While further investigation into the excretion pathways of Ine-963 is warranted for a complete ADME characterization, the existing data provide a strong foundation for its continued clinical evaluation. The predicted human pharmacokinetic profile is encouraging and will be further refined as data from ongoing clinical trials become available.
References
- 1. | BioWorld [bioworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Ine-963: A Paradigm Shift in Antimalarial Drug Discovery
A Technical Whitepaper on the Novelty of a New-Generation Antimalarial Candidate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, represents a significant advancement in the quest for new antimalarial therapies.[1][2][3] Discovered through a sophisticated phenotypic screening approach, Ine-963 exhibits a unique combination of properties that distinguish it from existing antimalarials.[4][5] This document provides an in-depth technical overview of Ine-963's core novelty, supported by quantitative data, detailed experimental methodologies, and visual representations of key workflows.
The novelty of Ine-963 is multifaceted, defined by its potent and rapid parasiticidal activity against a wide range of drug-resistant Plasmodium falciparum strains, a high barrier to the development of resistance, and a promising pharmacokinetic profile that suggests the potential for a single-dose cure.[1][2][3][6] Critically, its mechanism of action is presumed to be novel, as it remains effective against parasites resistant to current drug classes.[1][7] While the precise molecular target of Ine-963 is currently under investigation, its unique chemotype and lack of cross-resistance with existing antimalarials underscore its potential to become a next-generation therapeutic.[1][8]
Core Novelty of Ine-963
The primary innovation of Ine-963 lies in its unique combination of a novel chemotype, potent pan-strain activity, rapid parasite killing, and a high barrier to resistance.
-
Novel Chemical Scaffold: Ine-963 belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds, a novel chemotype in the context of antimalarial drugs.[1][2][3][9] This structural uniqueness is a key factor in its efficacy against parasite strains that have developed resistance to conventional therapies.
-
Potent, Fast-Acting Blood-Stage Activity: Ine-963 demonstrates potent, single-digit nanomolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains, as well as clinical isolates of P. falciparum and P. vivax.[1][10] Its rapid parasite-killing kinetics are comparable to or exceed those of the artemisinin class of drugs, with a parasite clearance time of less than 24 hours in vitro.[1][6]
-
High Barrier to Resistance: A crucial distinguishing feature of Ine-963 is its high barrier to the development of resistance.[1][2][6] In laboratory studies, it has been difficult to generate resistant parasite lines, suggesting that the molecular target and/or mechanism of action is less susceptible to the evolutionary pressures that have led to widespread resistance to other antimalarials.[5]
-
Potential for Single-Dose Cure: Ine-963 exhibits a long half-life across multiple species, a key pharmacokinetic property that, combined with its potent and rapid activity, supports its development as a potential single-dose curative therapy for uncomplicated malaria.[1][2][6] A single 30 mg/kg oral dose has been shown to be fully curative in a humanized mouse model of P. falciparum infection.[1][3][6]
-
Novel Mechanism of Action: While the precise molecular target remains to be elucidated, the activity of Ine-963 against a wide array of drug-resistant parasite lines strongly suggests a novel mechanism of action.[1][7] This is a critical advantage in overcoming existing resistance patterns.
Data Presentation
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of Ine-963.
Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species
| Parasite Strain/Isolate | EC50 (nM) | Reference |
| P. falciparum 3D7 | 3.0 - 6.0 | [1][10] |
| P. falciparum & P. vivax (Brazilian clinical isolates) | 0.01 - 7.0 | [1] |
| P. falciparum (Ugandan clinical isolates) | 0.4 | [10] |
| Drug-Resistant P. falciparum cell lines (>15) | 0.5 - 15 | [1] |
Table 2: In Vitro Parasite Killing Dynamics of Ine-963
| Parameter | Value | Reference |
| Parasite Clearance Time (PCT99.9) | < 24 hours | [1] |
| In Vitro Log Parasite Reduction Ratio (at 10x EC50) | > 8.0 | [1] |
Table 3: In Vivo Efficacy of Ine-963
| Animal Model | Dose | Outcome | Reference |
| P. falciparum-humanized SCID mouse | 30 mg/kg (single oral dose) | Fully curative | [1][3][6] |
Table 4: Selectivity and Cytotoxicity of Ine-963
| Cell Line/Target | Assay | Value (µM) | Reference |
| Human Kinase (Haspin) | IC50 | 5.5 | [10] |
| Human Kinase (FLT3) | IC50 | 3.6 | [10] |
| HepG2 (human liver carcinoma) | CC50 | 6.7 | [10] |
| K562 (human myelogenous leukemia) | CC50 | 6.0 | [10] |
| MT4 (human T-cell leukemia) | CC50 | 4.9 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Ine-963. These are based on established protocols in the field.
Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against the blood stages of P. falciparum.
-
Parasite Culture: Asynchronous or synchronized cultures of P. falciparum are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[4]
-
Compound Preparation: The test compound (Ine-963) is serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well or 384-well microtiter plate, the parasite culture (typically at 1% parasitemia and 2.5% hematocrit) is incubated with the various concentrations of the test compound for 72 hours.[4]
-
Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay.[4] After the incubation period, a lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark, and fluorescence is read on a microplate reader. The fluorescence intensity is proportional to the amount of parasite DNA, and thus, parasite growth.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control wells. The EC50 value is determined by plotting the inhibition data against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]
Plasmodium falciparum Viability Assay (Parasite Reduction Ratio Assay)
This assay determines the rate of parasite killing by a compound over time.
-
Drug Treatment: A synchronized culture of P. falciparum (typically ring-stage) is exposed to the test compound at a concentration that is a multiple of its EC50 (e.g., 10x EC50).[6]
-
Time-Course Sampling: Aliquots of the culture are removed at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).[6][8]
-
Drug Removal: At each time point, the parasites are washed multiple times to remove the drug.
-
Limiting Dilution: The washed parasites are serially diluted in fresh culture medium with erythrocytes in a 96-well plate.[6]
-
Regrowth: The plates are incubated for 14-21 days to allow viable parasites to grow to a detectable level.[6][8]
-
Viability Assessment: The number of viable parasites at each time point is determined by identifying the highest dilution at which parasite growth is observed (e.g., by microscopy or a growth assay).[6]
-
Data Analysis: The parasite reduction ratio is calculated for each time point, and the parasite clearance time (the time to reduce the viable parasite population by 99.9%) is determined.[6]
In Vivo Efficacy in a P. falciparum-Humanized Mouse Model
This protocol assesses the efficacy of an antimalarial compound in a living organism.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.
-
Infection: The humanized mice are infected with P. falciparum.
-
Drug Administration: Once a stable parasitemia is established, the mice are treated with the test compound (e.g., a single oral dose of 30 mg/kg of Ine-963).[1]
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Outcome Assessment: The primary outcome is the clearance of parasites from the blood and the prevention of recrudescence over a defined follow-up period. A "cure" is defined as the complete and permanent clearance of parasites.
Mandatory Visualizations
Drug Discovery and Development Pipeline for Ine-963
Caption: High-level workflow for the discovery and development of Ine-963.
Experimental Workflow for the Parasite Reduction Ratio (PRR) Assay
Caption: Workflow of the in vitro Parasite Reduction Ratio (PRR) assay.
Conclusion
Ine-963 stands out as a highly promising next-generation antimalarial candidate due to its novel chemical structure, potent and rapid activity against drug-resistant parasites, and a high barrier to resistance. Its unique profile, discovered through phenotypic screening, addresses the critical need for new therapies that can overcome the challenge of resistance to existing drugs. While the precise mechanism of action is still under investigation, the preclinical data strongly support its continued development. The progression of Ine-963 into Phase 1 clinical trials marks a significant step towards a potential single-dose cure for uncomplicated malaria, offering new hope in the global fight against this devastating disease.[1][6][11]
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. journals.asm.org [journals.asm.org]
- 3. scilit.com [scilit.com]
- 4. P. falciparum Growth Inhibition. [bio-protocol.org]
- 5. An improved method for undertaking limiting dilution assays for in vitro cloning of Plasmodium falciparum parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.malariaworld.org [media.malariaworld.org]
- 9. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Growth inhibition assay (GIA) [bio-protocol.org]
- 11. Quantification of Plasmodium falciparum HRP-2 as an alternative method to [3H]hypoxanthine incorporation to measure the parasite reduction ratio in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ine-963 experimental protocol for in vitro assays
Application Note: Ine-963
Title: In Vitro Profiling of Ine-963, a Novel MEK1/2 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro characterization of Ine-963, a potent and selective inhibitor of the MEK1/2 kinases. The methodologies described herein are designed to assess the biochemical potency, cellular activity, and target engagement of Ine-963. Included are protocols for a biochemical kinase assay, a cell-based proliferation assay, and a Western blot analysis for pharmacodynamic biomarker modulation. Representative data are presented to guide user expectations.
Background: The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway that regulates cellular processes such as proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a key driver in many human cancers. The MEK1 and MEK2 kinases are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2. Their unique position makes them a prime therapeutic target for cancer therapy. Ine-963 is an experimental small molecule designed to selectively inhibit MEK1/2 activity, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.
Caption: MAPK/ERK signaling pathway with the inhibitory action of Ine-963 on MEK1/2.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay for IC₅₀ Determination
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the half-maximal inhibitory concentration (IC₅₀) of Ine-963 against purified, active MEK1 kinase.
Materials:
-
Recombinant active MEK1 kinase
-
Inactive, kinase-dead ERK2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Ine-963 compound stock (10 mM in DMSO)
-
LanthaScreen™ Tb-anti-pERK antibody (detection antibody)
-
Fluorescein-labeled ERK2 tracer
-
384-well, low-volume, white plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Ine-963 in DMSO. Further dilute this series in Assay Buffer to create a 4X working solution.
-
Reaction Setup:
-
Add 2.5 µL of 4X Ine-963 dilution (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of 2X MEK1/ERK2 substrate mix (prepared in Assay Buffer).
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution. The final ATP concentration should be at the Km for MEK1.
-
-
Incubation: Shake the plate gently for 60 seconds and incubate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of a 2X stop/detection solution containing EDTA and the Tb-anti-pERK antibody.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
-
Measurement: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the logarithm of Ine-963 concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay for GI₅₀ Determination
This protocol measures the anti-proliferative effect of Ine-963 on a cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma, BRAF V600E mutant).
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Ine-963 compound stock (10 mM in DMSO)
-
96-well, clear-bottom, tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count A375 cells. Seed 3,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of Ine-963 in growth medium. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and an empty well background (0% viability). Plot the normalized viability against the logarithm of Ine-963 concentration and fit to a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for p-ERK Inhibition
This protocol assesses target engagement by measuring the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK, in cells treated with Ine-963.
Materials:
-
A375 cell line
-
6-well tissue culture-treated plates
-
Ine-963 compound stock (10 mM in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2, Mouse anti-β-Actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed 500,000 A375 cells per well in 6-well plates and incubate overnight. Treat cells with varying concentrations of Ine-963 (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate with primary antibodies (e.g., anti-p-ERK at 1:1000) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using an imaging system.
-
Analysis: Strip the membrane and re-probe for Total ERK and β-Actin. Quantify band intensity using software like ImageJ. Normalize p-ERK levels to Total ERK to assess target inhibition.
Ine-963: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data and protocols for the novel antimalarial candidate, Ine-963. The information is intended to guide researchers in designing and executing in vivo animal studies to further evaluate the efficacy and mechanism of action of this compound.
Summary
Ine-963 is a potent, fast-acting, blood-stage antimalarial agent with a high barrier to resistance.[1][2][3][4][5] Developed by Novartis in collaboration with Medicines for Malaria Venture (MMV), Ine-963 has shown significant potential for a single-dose cure for uncomplicated malaria.[1][2][3][5][6][7][8][9] It is currently in early clinical trials.[1][2][3][5][9][10][11] The compound, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, demonstrates potent activity against Plasmodium falciparum and P. vivax clinical isolates, including multi-drug resistant strains.[1][7] While its precise molecular target is currently unknown, its mechanism of action is considered novel.[1][6][10][12]
Data Presentation
In Vivo Efficacy and Dosage in P. falciparum Humanized SCID Mouse Model
| Dose (mg/kg) | Dosing Regimen | Parasitemia Reduction (%) | Day of Recrudescence | Animal Model | Reference |
| 30 | Four oral doses | >99.9% at day 5 | No recrudescence at day 60 (complete cure) | Pf 3D7 Humanized SCID Mouse | [1] |
| 3, 10, 30, 100 | Single oral dose | Dose-dependent reduction | Not specified | Pf 3D7 Humanized SCID Mouse | [1] |
| 15, 20 | Single oral dose | >99.9% at day 5 | Not specified | Pf 3D7 Humanized SCID Mouse | [1][7] |
| 30 | Single oral dose | Rapid and durable parasite control (>60 days) | No recrudescence (fully curative) | Pf 3D7 Humanized SCID Mouse | [1][2][3][7][8][9] |
In Vitro Efficacy
| Parameter | Value | Cell Line/Isolate | Reference |
| EC50 | 3.0–6.0 nM | P. falciparum 3D7 blood stages | [1][4] |
| EC50 | 0.01–7.0 nM | P. falciparum and P. vivax clinical isolates (Brazil and Uganda) | [1][7] |
| EC50 | 0.5–15 nM | >15 drug-resistant P. falciparum cell lines | [1][7] |
| Parasite Clearance Time (PCT99.9) | <24 hours | P. falciparum 3D7 | [1][2][3][7][8][9] |
Pharmacokinetics
| Species | Dose (mg/kg) | Route | Half-life (t1/2) | Reference |
| Rat | 10 | p.o. | 20.4 hours | [7] |
| Human (predicted) | Not applicable | Not applicable | ~60 hours | [7] |
Experimental Protocols
In Vivo Efficacy Study in a Humanized P. falciparum SCID Mouse Model
This protocol is based on the methodology described in the preclinical evaluation of Ine-963.[1]
1. Animal Model and Parasite Strain:
-
Animal: Severe Combined Immunodeficient (SCID) mice engrafted with human erythrocytes.
-
Parasite: Plasmodium falciparum 3D7 strain.
2. Infection:
-
Mice are infected intravenously with parasitized human red blood cells.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Treatment is initiated when parasitemia reaches a predetermined level (e.g., 1-3%).
3. Drug Administration:
-
Ine-963 is formulated for oral administration (e.g., in a vehicle of 10% DMSO, 90% corn oil).
-
The compound is administered via oral gavage at the desired doses (e.g., single doses of 15, 20, 30 mg/kg or a four-dose regimen of 30 mg/kg).
-
A control group receives the vehicle only.
4. Monitoring Efficacy:
-
Parasitemia is monitored daily for the first 5-7 days and then periodically (e.g., weekly) for up to 60 days to check for recrudescence.
-
The percentage of parasitemia reduction is calculated relative to the untreated control group.
-
A complete cure is defined as the absence of detectable parasites up to day 60 post-treatment.
5. Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[1][8] Approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.[1][8]
Visualizations
Signaling Pathway
The precise molecular target and signaling pathway of Ine-963 are currently unknown. However, it is established that the compound acts on the blood stages of the Plasmodium parasite, leading to rapid parasite clearance. The following diagram provides a high-level hypothetical representation of its mechanism of action.
Caption: Hypothetical mechanism of action for Ine-963.
Experimental Workflow
The following diagram outlines the key steps in a typical in vivo efficacy study of Ine-963 using a humanized mouse model.
References
- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. | BioWorld [bioworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 10. novartis.com [novartis.com]
- 11. novartis.com [novartis.com]
- 12. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Testing Ine-963 Efficacy
Introduction
Ine-963 is a potent, fast-acting, and long-lasting antimalarial compound with a novel mechanism of action.[1] It was identified through a phenotype-based high-throughput screening against the blood stage of Plasmodium falciparum and has demonstrated significant potential as a single-dose curative therapy for uncomplicated malaria.[2][3][4][5] A key feature of Ine-963 is its high barrier to resistance; researchers have been unable to generate resistant mutants in vitro.[2][5] As the precise molecular target of Ine-963 is not yet known, its efficacy is primarily characterized through robust cell-based phenotypic assays that directly measure its effect on parasite viability and its selectivity towards human cells.[6][7]
These application notes provide detailed protocols for three essential cell-based assays to evaluate the efficacy and selectivity of Ine-963:
-
In Vitro P. falciparum Growth Inhibition Assay: To determine the half-maximal effective concentration (EC₅₀) against malaria parasites.
-
Parasite Kill Rate Assay: To assess the speed at which Ine-963 kills parasites, a critical parameter for antimalarial drugs.
-
Mammalian Cell Cytotoxicity Assay: To determine the half-maximal cytotoxic concentration (CC₅₀) in human cell lines and calculate the selectivity index (SI).
Data Presentation: Ine-963 Efficacy and Selectivity
The following tables summarize the quantitative data for Ine-963's performance in various cell-based assays.
Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Strains and Isolates
| Parasite Species | Strain/Isolate | EC₅₀ (nM) | Reference |
|---|---|---|---|
| P. falciparum | 3D7 | 3.0 - 6.0 | [2][8] |
| P. falciparum | >15 Drug-Resistant Lines | 0.5 - 15 | [2] |
| P. falciparum | Ugandan Clinical Isolates | 0.4 | [8] |
| P. falciparum | Brazilian Clinical Isolates | 2.0 | [8] |
| P. vivax | Brazilian Clinical Isolates | 3.0 |[8] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of Ine-963
| Human Cell Line | CC₅₀ (µM) | Selectivity Index (SI)¹ | Reference |
|---|---|---|---|
| HepG2 (Liver) | 6.7 | >1117 | [8] |
| K562 (Leukemia) | 6.0 | >1000 | [8] |
| MT4 (T-cell) | 4.9 | >817 |[8] |
¹ Selectivity Index (SI) is calculated as CC₅₀ (in nM) / EC₅₀ (in nM against Pf 3D7, using an average of 6 nM). A higher SI value indicates greater selectivity for the parasite over human cells.
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (EC₅₀ Determination)
This protocol describes a SYBR Green I-based fluorescence assay to measure parasite proliferation and determine the EC₅₀ of Ine-963.
Materials:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage at 1% parasitemia and 2% hematocrit.
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine).
-
Ine-963 stock solution (e.g., 10 mM in DMSO).
-
Lysis buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I).
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Methodology:
-
Prepare a serial dilution of Ine-963 in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a drug-free control (vehicle, e.g., 0.1% DMSO) and an uninfected red blood cell (RBC) control.
-
Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.
-
Add 100 µL of the diluted Ine-963 compound or control to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours in a humidified, modular incubator chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate at room temperature. Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Calculate the percentage of parasite growth inhibition relative to the drug-free control.
-
Plot the inhibition percentage against the log-transformed drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Protocol 2: In Vitro Parasite Kill Rate Assay
This protocol assesses the time-dependent killing activity of Ine-963.
Materials:
-
Tightly synchronized P. falciparum ring-stage culture (0-3 hours post-invasion) at ~1% parasitemia.
-
Ine-963 at a fixed concentration (e.g., 10x EC₅₀). Artemisinin can be used as a positive control for rapid killing.
-
Drug-free medium (negative control).
-
Microcentrifuge tubes or 96-well plates.
-
SYBR Green I-based assay materials (as in Protocol 1).
Methodology:
-
Prepare tubes or wells with the synchronized parasite culture.
-
Add Ine-963 (at 10x EC₅₀), a control drug (e.g., Artemisinin), or a vehicle control.
-
Incubate the cultures under standard conditions.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), remove a 200 µL aliquot from each condition.
-
Wash the cells three times with drug-free complete medium to remove the compound. Resuspend the pellet in 200 µL of drug-free medium.
-
Transfer the washed cultures to a new 96-well plate and incubate for a total of 72 hours from the start of the experiment (to allow viable parasites to recover and grow).
-
At the 72-hour mark, determine the parasite viability for each time point sample using the SYBR Green I assay as described in Protocol 1, steps 5-9.
-
Plot the percentage of viable parasites (relative to the T=0 sample) against the drug exposure time for each compound. A rapid decrease in viability indicates a fast-acting compound. Ine-963 is known to reduce viable parasites by over 5 logs within 24 hours.[2]
Protocol 3: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)
This protocol uses a Resazurin-based assay to measure the cytotoxicity of Ine-963 against a human cell line (e.g., HepG2).
Materials:
-
Human cell line (e.g., HepG2) in appropriate culture medium (e.g., DMEM + 10% FBS).
-
Ine-963 stock solution (10 mM in DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).
-
96-well clear, flat-bottom microplates.
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Methodology:
-
Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of Ine-963 in the cell culture medium. Add 100 µL of each dilution to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for another 2-4 hours, allowing viable cells to convert Resazurin (blue) to the fluorescent product Resorufin (pink).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control wells.
-
Plot the viability percentage against the log-transformed drug concentration and fit the data to a dose-response curve to determine the CC₅₀ value.
Logical Relationship: Efficacy & Selectivity Assessment
The ultimate goal of these assays is not just to measure potency but to ensure the compound is selectively toxic to the parasite. The Selectivity Index (SI) is a critical parameter derived from these cell-based assays that guides further drug development.
References
- 1. novartis.com [novartis.com]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MMV awards Project of the Year 2019 to Novartis for the discovery of this compound | Medicines for Malaria Venture [mmv.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Utilizing Ine-963 in Plasmodium Life Cycle Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ine-963 is a novel, potent, and fast-acting antimalarial compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of derivatives.[1][2][3][4] It has demonstrated significant efficacy against the blood stages of Plasmodium falciparum and Plasmodium vivax, including multi-drug resistant strains.[1] A key characteristic of Ine-963 is its rapid parasite clearance time, comparable to artemisinin, and a high barrier to resistance, making it a promising candidate for single-dose cures for uncomplicated malaria.[1][2][3][5] While its precise molecular target remains under investigation, its novel mechanism of action distinguishes it from existing antimalarial drugs.[1][6][7] These application notes provide a comprehensive overview of Ine-963's activity and detailed protocols for its use in Plasmodium life cycle studies.
Data Presentation
The following tables summarize the in vitro efficacy, selectivity, and pharmacokinetic properties of Ine-963.
Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species
| Parameter | Plasmodium Strain/Isolate | EC50 (nM) | Reference |
| Blood Stage Growth Inhibition | P. falciparum 3D7 | 3.0 - 6.0 | [1][8] |
| P. falciparum Clinical Isolates (Uganda) | 0.4 | [8] | |
| P. falciparum Clinical Isolates (Brazil) | 2.0 | [8] | |
| P. vivax Clinical Isolates (Brazil) | 3.0 | [8] | |
| Drug-Resistant P. falciparum Lines (>15) | 0.5 - 15 | [1] |
Table 2: In Vitro Selectivity and Cytotoxicity of Ine-963
| Assay | Cell Line/Target | IC50 / CC50 (µM) | Selectivity Fold (vs. P. falciparum 3D7) | Reference |
| Cytotoxicity | HepG2 | 6.7 | ~1117 - 2233 | [8] |
| K562 | 6.0 | ~1000 - 2000 | [8] | |
| MT4 | 4.9 | ~817 - 1633 | [8] | |
| Human Kinase Inhibition | Haspin | 5.51 | ~918 - 1837 | [1][8] |
| FLT3 | 3.60 | ~600 - 1200 | [1][8] | |
| PIK3CA | >50.0 | >8333 | [9] | |
| PIM1 | >50.0 | >8333 | [9] |
Table 3: Pharmacokinetic Properties of Ine-963
| Species | Dose | T1/2 (Half-life) | Key Findings | Reference |
| Rat | 10 mg/kg p.o. | 20.4 h | Favorable oral exposure. | [9] |
| Human (predicted) | N/A | ~60 h | Low clearance and high volume of distribution, supporting potential for single-dose cures. | [9] |
| Mouse (SCID) | 30 mg/kg p.o. | N/A | Single dose was fully curative. | [1][2][3][5][10] |
Experimental Protocols
Protocol 1: In Vitro Plasmodium falciparum Blood-Stage Growth Inhibition Assay
This protocol is designed to determine the 50% effective concentration (EC50) of Ine-963 against asexual blood stages of P. falciparum.
Materials:
-
Ine-963 stock solution (in DMSO)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain) at 0.5% parasitemia and 2% hematocrit
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of Ine-963 in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a negative control (uninfected red blood cells).
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the cells by adding lysis buffer containing SYBR Green I.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence intensity using a plate reader (excitation: 485 nm, emission: 530 nm).
-
Calculate EC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: In Vitro Parasite Viability Assay (Parasite Reduction Ratio Assay)
This protocol quantifies the rate of parasite killing by Ine-963.
Materials:
-
Ine-963
-
Synchronized late-stage trophozoite/schizont culture of P. falciparum 3D7
-
Complete culture medium
-
96-well plates
-
Limiting dilution series materials
Methodology:
-
Expose a synchronized parasite culture to Ine-963 at a concentration equivalent to 10x its EC50.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), wash the parasites to remove the compound.
-
Perform a limiting dilution series in a 96-well plate to determine the number of viable parasites remaining at each time point.
-
Culture the diluted parasites for 21 days.
-
Determine the presence or absence of parasite growth in each well.
-
Calculate the parasite reduction ratio (PRR) to assess the log reduction in viable parasites over time. Ine-963 has been shown to clear viable parasites within 24 hours.[1]
Visualizations
Diagram 1: Plasmodium Life Cycle and the Target Stage of Ine-963
Caption: Ine-963 acts on the asexual blood stage of the Plasmodium life cycle.
Diagram 2: Experimental Workflow for Ine-963 Efficacy Testing
References
- 1. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. novartis.com [novartis.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Ine-963 in Malaria Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ine-963 is a potent and fast-acting antimalarial compound with a novel mechanism of action, demonstrating a high barrier to resistance.[1][2][3] Developed by the Novartis Institute for Tropical Diseases, this compound is a derivative of 5-aryl-2-amino-imidazothiadiazole (ITD) and has advanced to clinical trials.[4][5] These application notes provide a comprehensive overview of Ine-963's activity and detailed protocols for its use in studying drug resistance in Plasmodium falciparum.
Ine-963 exhibits potent, single-digit nanomolar activity against both drug-sensitive and multidrug-resistant P. falciparum strains, as well as clinical isolates of P. falciparum and P. vivax.[6][7] Notably, attempts to generate resistant parasite lines to Ine-963 in vitro have been unsuccessful, highlighting its potential to overcome existing antimalarial drug resistance.[1][6] Its rapid parasite clearance, comparable to artemisinins, and long half-life suggest the potential for a single-dose cure for uncomplicated malaria.[1][2][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of Ine-963 against various Plasmodium strains and human cell lines.
Table 1: In Vitro Activity of Ine-963 against Plasmodium falciparum Strains
| Parasite Strain | EC50 (nM) | Resistance Profile |
| 3D7 | 3.0 - 6.0 | Drug-Sensitive |
| >15 Drug-Resistant Lines | 0.5 - 15 | Multidrug-Resistant |
Data compiled from multiple experiments.[6]
Table 2: In Vitro Activity of Ine-963 against Clinical Isolates
| Parasite Species | Origin | EC50 (nM) |
| P. falciparum | Brazil | 2.0 |
| P. vivax | Brazil | 3.0 |
| P. falciparum | Uganda | 0.4 |
[7]
Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963
| Human Cell Line | CC50 (µM) | Target/Assay |
| HepG2 | 6.7 | Cytotoxicity |
| K562 | 6.0 | Cytotoxicity |
| MT4 | 4.9 | Cytotoxicity |
| Haspin Kinase | 5.5 | IC50 (Kinase Inhibition) |
| FLT3 Kinase | 3.6 | IC50 (Kinase Inhibition) |
[7]
Experimental Protocols
In Vitro Drug Susceptibility Assay using SYBR Green I
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of Ine-963 against P. falciparum.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)
-
Human erythrocytes (O+)
-
Ine-963 stock solution (in DMSO)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of Ine-963 in complete culture medium in a 96-well plate. Include drug-free wells as controls.
-
Prepare a parasite culture suspension of 2% parasitemia and 2% hematocrit.
-
Add the parasite suspension to each well of the 96-well plate.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment in a P. berghei-Infected Mouse Model
This protocol outlines a 4-day suppressive test to evaluate the in vivo efficacy of Ine-963.
Materials:
-
Plasmodium berghei ANKA strain
-
Female Swiss albino mice (6-8 weeks old)
-
Ine-963 formulation for oral administration
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice intravenously with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Randomly group the infected mice.
-
Administer Ine-963 orally once daily for four consecutive days, starting 2-4 hours post-infection. Include a vehicle control group. A single 30 mg/kg dose has been shown to be curative in a P. falciparum-humanized mouse model.[2][3][6][8]
-
On Day 4 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by light microscopy.
-
Calculate the percent inhibition of parasite growth compared to the vehicle-treated control group.
In Vitro Parasite Reduction Ratio (PRR) Assay
This assay determines the rate of parasite killing by Ine-963.
Materials:
-
Synchronized P. falciparum culture
-
Complete culture medium
-
Ine-963
-
96-well plates
-
Microscope
-
Giemsa stain
Procedure:
-
Initiate a synchronized culture of P. falciparum at 0.5% parasitemia and 2% hematocrit.
-
Expose the culture to Ine-963 at a concentration of 10x the IC50.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot of the parasite culture.
-
Wash the parasites to remove the drug.
-
Perform a limiting dilution of the washed parasites in a 96-well plate with fresh red blood cells and complete medium.
-
Incubate the plates for 21-28 days.
-
Determine the wells positive for parasite growth by microscopy.
-
Back-calculate the number of viable parasites at each time point.
-
The parasite reduction ratio is the fold-reduction in viable parasites over a 48-hour period. Ine-963 has been shown to clear parasites in less than 24 hours in vitro.[1][6]
Visualizations
Caption: Drug discovery and development workflow for Ine-963.
Caption: In vitro drug susceptibility screening workflow.
References
- 1. iddo.org [iddo.org]
- 2. youtube.com [youtube.com]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. mmv.org [mmv.org]
- 6. Improved Protocol for Continuous Culture of Plasmodium falciparum Reference Strains - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Ine-963
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ine-963 is a potent, fast-acting antimalarial compound identified through a phenotype-based high-throughput screening (HTS) campaign.[1][2][3][4][5] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical series and demonstrates significant activity against the blood stage of Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria.[1][2][3] Notably, Ine-963 exhibits a high barrier to resistance and has the potential for a single-dose cure for uncomplicated malaria.[1][3][6][7] Currently, it is undergoing Phase 1 clinical trials.[1][3][6][7]
These application notes provide a comprehensive overview of the high-throughput screening assays utilized in the discovery and characterization of Ine-963, along with detailed protocols for their implementation.
Mechanism of Action and Signaling Pathway
The precise molecular target and mechanism of action of Ine-963 have not yet been fully elucidated.[1][8] However, its discovery through a phenotypic screen and its efficacy against numerous drug-resistant P. falciparum strains suggest a novel mechanism of action.[1][2] While Ine-963 shows some inhibitory activity against human kinases such as Haspin and FLT3 at micromolar concentrations, its potent antiplasmodial activity occurs at nanomolar concentrations, indicating a high degree of selectivity for the parasite target.[9]
The proposed discovery and action pathway for Ine-963 is depicted below:
Data Presentation
The following tables summarize the in vitro efficacy, selectivity, and cytotoxicity of Ine-963.
Table 1: In Vitro Antiplasmodial Activity of Ine-963
| Parasite Strain/Isolate | EC50 (nM) |
| P. falciparum 3D7 | 3.0 - 6.0[1][9] |
| P. falciparum and P. vivax Brazilian isolates | 2.0 and 3.0, respectively[9] |
| P. falciparum Uganda isolates | 0.4[9] |
| >15 drug-resistant P. falciparum cell lines | 0.5 - 15[1] |
Table 2: In Vitro Human Kinase Inhibition and Cytotoxicity of Ine-963
| Target/Cell Line | IC50/CC50 (µM) |
| Haspin Kinase | 5.5[9] |
| FLT3 Kinase | 3.6[9] |
| HepG2 (human liver carcinoma) | 6.7[9] |
| K562 (human myelogenous leukemia) | 6.0[9] |
| MT4 (human T-cell leukemia) | 4.9[9] |
Experimental Protocols
High-Throughput Phenotypic Screening for P. falciparum Growth Inhibition
This protocol outlines the foundational HTS assay used for the initial identification of the ITD series, from which Ine-963 was developed.
Methodology:
-
Compound Plating: Test compounds, including Ine-963 as a control, are serially diluted and dispensed into 384-well microplates.
-
Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes in a complete medium under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Assay Initiation: Synchronized ring-stage parasites are added to the compound-containing plates to a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
Incubation: Assay plates are incubated for 72 hours under standard culture conditions to allow for parasite maturation.
-
Lysis and Signal Detection: A lytic agent containing a substrate for parasite lactate dehydrogenase (pLDH) or a luciferase-based reagent to measure parasite ATP is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader. The signal is proportional to parasite viability.
-
Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated controls. EC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic model.
In Vitro Kinase Selectivity Assay
This protocol is used to assess the off-target effects of compounds like Ine-963 on human kinases.
Methodology:
-
Assay Preparation: A panel of purified human kinases is prepared. For Ine-963, a broad panel of over 400 human kinases can be used, with a particular focus on Haspin and FLT3.[1]
-
Compound Addition: Ine-963 is added to the kinase reaction buffer at a high concentration (e.g., 10 µM) for initial screening, followed by serial dilutions for IC₅₀ determination.[1]
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a specific substrate for each kinase.
-
Signal Detection: The reaction is allowed to proceed for a defined period, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as AlphaScreen, Lance, or radiometric assays. For example, a luminescence-based signal can be detected using streptavidin donor beads and an anti-phospho-histone antibody.[2]
-
Data Analysis: The percentage of kinase inhibition is calculated relative to controls. IC₅₀ values are determined from the dose-response curves.
Cytotoxicity Assay
This protocol is essential for determining the therapeutic window of a compound by comparing its potency against the parasite to its toxicity against human cells.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, K562, MT4) are cultured under standard conditions in appropriate media.[9]
-
Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with serial dilutions of Ine-963.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic indicator such as resazurin or a cell proliferation reagent like CellTiter-Glo.
-
Data Acquisition: The fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated, and the 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
References
- 1. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ine-963 in Combination Antimalarial Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical profile of Ine-963 and outline protocols for evaluating its potential in combination with other antimalarial drugs. Given that Ine-963 is currently in early-stage clinical development, the following information is based on its established preclinical data as a monotherapy and standard methodologies for assessing antimalarial drug combinations.
Introduction to Ine-963
Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with a long duration of action.[1][2] Developed by the Novartis Institute for Tropical Diseases in collaboration with Medicines for Malaria Venture, it belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1][3] Preclinical studies have demonstrated its high potency against a wide range of Plasmodium falciparum strains, including those resistant to current artemisinin-based combination therapies (ACTs).[1] Its novel, yet-to-be-identified, mechanism of action and high barrier to resistance make it a promising candidate for the next generation of antimalarial combination therapies.[1][4]
The rationale for investigating Ine-963 in combination therapies is rooted in the current strategy for malaria treatment, which relies on combining drugs with different mechanisms of action to enhance efficacy and delay the development of resistance.[5] The fast parasite clearance kinetics of Ine-963, comparable to artemisinins, combined with its long half-life, suggests it could be a valuable partner drug.[1][5]
Preclinical Profile of Ine-963 Monotherapy
The following tables summarize the key preclinical efficacy data for Ine-963 as a monotherapy. This data provides the basis for its consideration in combination regimens.
Table 1: In Vitro Activity of Ine-963 against P. falciparum
| Parameter | Value | Reference Strain/Isolates | Citation |
| EC50 (3D7 Strain) | 3.0–6.0 nM | P. falciparum 3D7 | [1] |
| EC50 (Clinical Isolates) | 0.01–7.0 nM | P. falciparum and P. vivax from Brazil and Uganda | [1] |
| EC50 (Drug-Resistant Strains) | 0.5–15 nM | >15 drug-resistant P. falciparum cell lines | [1] |
| Parasite Clearance Time (in vitro) | <24 hours | P. falciparum 3D7 | [1] |
| Parasite Reduction Ratio (in vitro) | >8.0 (at 10 x EC50) | P. falciparum 3D7 | [1] |
Table 2: In Vivo Efficacy of Ine-963 in a Mouse Model
| Animal Model | Dosage | Outcome | Citation |
| Pf-humanized SCID mouse | Single dose of 30 mg/kg | Fully curative | [1][3][6] |
Protocols for Evaluating Ine-963 in Combination Therapy
The following are standard, detailed protocols for the in vitro and in vivo assessment of antimalarial drug combinations that can be applied to Ine-963.
In Vitro Synergy Testing: Checkerboard Assay
This protocol is designed to determine the interaction between Ine-963 and a partner drug (e.g., artemisinin derivatives, lumefantrine) against P. falciparum in vitro.
Caption: Workflow for in vitro checkerboard synergy assay.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum (e.g., 3D7 or a resistant strain) in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Synchronize the parasite culture to the ring stage using sorbitol treatment.
-
Adjust the parasitemia to 1% and hematocrit to 2% for the assay.
-
-
Drug Preparation:
-
Prepare stock solutions of Ine-963 and the partner drug in DMSO.
-
Create a series of 2-fold serial dilutions for each drug in culture medium, starting from a concentration of at least 8-fold the known IC50 of each drug.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, dispense the diluted Ine-963 along the x-axis and the partner drug along the y-axis.
-
The final plate should contain wells with each drug alone, combinations of both drugs at various concentrations, and drug-free control wells.
-
-
Incubation and Readout:
-
Add the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
After incubation, lyse the red blood cells and quantify parasite DNA using a fluorescent dye such as SYBR Green I.
-
Measure fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the Fractional Inhibitory Concentration (FIC) for each combination using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
The interaction is defined as:
-
Synergy: FIC ≤ 0.5
-
Additivity: 0.5 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
-
Visualize the data by plotting an isobologram.
-
In Vivo Efficacy of Combination Therapy
This protocol describes the evaluation of Ine-963 in combination with a partner drug in a murine malaria model.
Caption: Workflow for in vivo combination therapy study.
-
Animal Model:
-
Use immunodeficient mice (e.g., SCID or NOD-scid IL2Rγnull) engrafted with human erythrocytes.
-
Infect the mice intravenously with P. falciparum.
-
-
Parasitemia Monitoring:
-
Starting three days post-infection, monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears.
-
-
Treatment:
-
When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment groups:
-
Group 1: Vehicle control
-
Group 2: Ine-963 monotherapy
-
Group 3: Partner drug monotherapy
-
Group 4: Ine-963 and partner drug in combination
-
-
Administer the drugs (e.g., by oral gavage) for a specified duration (e.g., 4 days). Dosages should be based on prior monotherapy efficacy studies.
-
-
Outcome Assessment:
-
Continue to monitor parasitemia daily during treatment and then periodically for up to 30 days to check for recrudescence.
-
Monitor the overall health and survival of the mice.
-
The primary endpoints are the rate of parasite clearance, the proportion of mice cured (no parasitemia by day 30), and the mean survival time.
-
Potential Signaling Pathways and Drug Action
While the precise molecular target of Ine-963 is unknown, its fast-acting nature suggests it may target a crucial parasite process. Combination therapy aims to attack the parasite through multiple, independent pathways.
Caption: Potential targets of a hypothetical Ine-963 combination therapy.
Conclusion and Future Directions
Ine-963 holds significant promise as a component of future antimalarial combination therapies due to its potent, fast-acting, and long-lasting profile, as well as its activity against resistant parasites. The protocols outlined here provide a framework for the systematic evaluation of Ine-963 in combination with existing and novel antimalarial agents. As Ine-963 advances through clinical trials, data from human studies will be crucial to confirm its role in the next generation of malaria treatments. A platform study is currently underway to evaluate Ine-963 as both a monotherapy and in combination with other antimalarials in patients with uncomplicated malaria.
References
- 1. Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Therapy Strategies for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Modified Fixed-Ratio Isobologram Method for Studying In Vitro Interactions between Atovaquone and Proguanil or Dihydroartemisinin against Drug-Resistant Strains of Plasmodium falciparum | Semantic Scholar [semanticscholar.org]
- 4. Modified fixed-ratio isobologram method for studying in vitro interactions between atovaquone and proguanil or dihydroartemisinin against drug-resistant strains of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Combinations of Anti Malaria Drugs – Malaria Site [malariasite.com]
Application Notes and Protocols for Ine-963: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the potent antimalarial agent, Ine-963. The following protocols and data are intended to ensure the integrity and proper handling of Ine-963 in a laboratory setting.
Overview of Ine-963 Stability
Ine-963 is a 5-aryl-2-amino-imidazothiadiazole derivative developed as a fast-acting blood-stage antimalarial.[1] During the lead optimization process, chemical stability was a key consideration. A precursor compound in the same series was noted to degrade in DMSO stock solution over time.[2] The chemical structure of Ine-963 was specifically designed to enhance stability by mitigating a putative degradation pathway involving tautomerization and subsequent nucleophilic cyclization observed in earlier analogs.[2][3] This targeted modification has resulted in a compound with increased chemical stability, suitable for clinical development.[2]
Recommended Storage Conditions
Proper storage is critical to prevent degradation and ensure the long-term viability of Ine-963. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions for Ine-963
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Not specified | Protect from light.[4] |
| Solid (Powder) | -20°C | ≥ 2 years | |
| In Solvent | -20°C | 1 month | Protect from light.[4] |
| In Solvent | -80°C | 6 months | Protect from light.[4] |
Handling and Dissolution Protocols
Ine-963 is a solid, described as a white to off-white powder.[4] Adherence to proper dissolution protocols is essential for accurate experimental results.
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid Ine-963 to equilibrate to room temperature before opening.
-
Add the desired volume of dimethyl sulfoxide (DMSO) to the vial to achieve the target concentration.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[4]
Protocol 2: Preparation of Formulations for In Vivo Studies
The following are examples of solvent systems that have been used to prepare Ine-963 for administration. These protocols aim to achieve a clear solution at a concentration of at least 2.5 mg/mL.[4]
-
Option A: PEG300/Tween-80 Formulation
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]
-
-
Option B: SBE-β-CD Formulation
-
Prepare the vehicle by mixing 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]
-
-
Option C: Corn Oil Formulation
-
Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil.
-
Add the vehicle to the solid Ine-963 and vortex or sonicate until a clear solution is obtained.[4]
-
Putative Degradation Pathway of the Imidazothiadiazole Scaffold
The chemical stability of the 5-aryl-2-amino-imidazothiadiazole (ITD) scaffold, from which Ine-963 is derived, was a focus of its development. A putative degradation mechanism for a precursor compound was identified, which Ine-963 is designed to resist.[2][3] The diagram below illustrates this proposed pathway. The key modification in Ine-963, the replacement of a hydrogen on the 2-amino linker, prevents the initial tautomerization step, thereby enhancing stability.[2]
Caption: Putative degradation pathway of the precursor scaffold and the stabilizing effect of the Ine-963 structure.
Experimental Workflow for Stability Assessment
To ensure the integrity of Ine-963 during experimental use, its stability under specific laboratory conditions can be assessed using the following general workflow. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time.
Protocol 3: General Workflow for HPLC-Based Stability Assessment
-
Preparation of Standards:
-
Prepare a stock solution of Ine-963 in a suitable solvent (e.g., DMSO) at a known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
-
Forced Degradation Study (Stress Conditions):
-
Acid/Base Hydrolysis: Incubate Ine-963 solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Oxidative Degradation: Treat Ine-963 solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Store solutions of Ine-963 at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose solutions of Ine-963 to UV and visible light.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.
-
Neutralize the acid/base-stressed samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Quantify the peak area of the intact Ine-963 and any new peaks that appear, which may represent degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of Ine-963 remaining at each time point under each stress condition.
-
Determine the rate of degradation and identify the conditions under which the compound is least stable.
-
Caption: General experimental workflow for assessing the stability of Ine-963 under forced degradation conditions.
References
- 1. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
INE-963: A Comprehensive Guide to Sourcing and Application in Preclinical Malaria Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sourcing and utilization of INE-963, a potent, fast-acting antimalarial agent, for research purposes. INE-963 has demonstrated significant potential as a single-dose cure for uncomplicated malaria.[1] This guide is intended to equip researchers with the necessary information to procure and effectively use this compound in a laboratory setting.
Introduction to INE-963
INE-963 is a novel compound belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of antimalarials.[2][3] It was identified through a phenotype-based high-throughput screening and has undergone extensive preclinical evaluation.[2][3] INE-963 acts on the blood-stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] While its precise molecular target is still under investigation, it exhibits a novel mechanism of action with a high barrier to resistance.[2]
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₉H₂₆N₆O₂S |
| Molecular Weight | 402.51 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 2640567-43-5 |
Sourcing and Procurement of Research-Grade INE-963
For research purposes, INE-963 can be procured from several commercial suppliers specializing in chemical reagents and bioactive compounds. It is crucial to ensure the purity and quality of the compound for reliable and reproducible experimental results.
Recommended Suppliers:
-
MedChemExpress: Offers INE-963 for research use only.[1]
-
TargetMol: Provides INE-963 with specified catalog numbers.
When placing an order, it is advisable to request a Certificate of Analysis (CoA) to verify the compound's identity and purity.
Storage and Handling:
-
Solid Form: Store at 4°C, protected from light.[1]
-
In Solvent: For long-term storage, dissolve in a suitable solvent (e.g., DMSO) and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
In Vitro Activity and Protocols
INE-963 has demonstrated potent activity against various strains of Plasmodium, including drug-resistant lines.
Summary of In Vitro Activity
| Parameter | Value | Reference |
| EC₅₀ vs. P. falciparum (3D7 strain) | 3-6 nM | [1] |
| EC₅₀ vs. P. falciparum & P. vivax (Brazilian isolates) | 2 nM & 3 nM, respectively | [1] |
| EC₅₀ vs. P. falciparum (Ugandan isolates) | 0.4 nM | [1] |
| EC₅₀ vs. >15 drug-resistant P. falciparum cell lines | 0.5-15 nM | [2] |
| IC₅₀ vs. Human Kinase (Haspin) | 5.5 µM | [1] |
| IC₅₀ vs. Human Kinase (FLT3) | 3.6 µM | [1] |
| CC₅₀ (HepG2 cells) | 6.7 µM | [1] |
| CC₅₀ (K562 cells) | 6.0 µM | [1] |
| CC₅₀ (MT4 cells) | 4.9 µM | [1] |
Detailed Protocol: In Vitro P. falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)
This protocol is a standard method to determine the 50% effective concentration (EC₅₀) of an antimalarial compound against the asexual blood stages of P. falciparum. The assay measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is indicative of parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (RPMI 1640 with appropriate supplements)
-
Human erythrocytes (O⁺)
-
96-well microtiter plates
-
INE-963 stock solution (in DMSO)
-
[³H]-hypoxanthine
-
Cell harvester
-
Scintillation counter
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator (37°C)
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of INE-963 in complete culture medium in a 96-well plate. The final concentrations should typically range from picomolar to micromolar to capture the full dose-response curve.
-
Include drug-free wells as a negative control (100% parasite growth) and wells with uninfected erythrocytes as a background control.
-
-
Parasite Preparation:
-
Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.[2]
-
Adjust the parasitemia to 0.5% and the hematocrit to 2.5% in complete culture medium.
-
-
Assay Incubation:
-
Add 200 µL of the parasite suspension to each well of the plate containing the diluted compound.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with the specialized gas mixture.
-
-
Radiolabeling:
-
After the initial 48-hour incubation, add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Return the plate to the incubator for an additional 24 hours.
-
-
Harvesting and Measurement:
-
Freeze the plate at -20°C to lyse the erythrocytes.
-
Thaw the plate and harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
-
Dry the filter mat and place it in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to parasite growth.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the EC₅₀ value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic regression).
-
In Vivo Efficacy and Protocols
INE-963 has demonstrated significant efficacy in mouse models of malaria, leading to complete parasite clearance.
Summary of In Vivo Efficacy
| Animal Model | Dosage | Administration | Result | Reference |
| P. falciparum-infected humanized SCID mice | 30 mg/kg | Single oral dose | Fully curative | [2] |
| P. falciparum-infected humanized SCID mice | 30 mg/kg | 4 oral doses | 99% parasitemia reduction | [1] |
Detailed Protocol: In Vivo Efficacy Study in a P. falciparum-infected Humanized SCID Mouse Model
This protocol describes the evaluation of the in vivo efficacy of INE-963 in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.
Materials:
-
NOD-SCID IL-2Rγnull (NSG) mice (female, 22-28 g)
-
Human erythrocytes
-
P. falciparum 3D7 strain
-
INE-963
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.5% Tween 80 in water)[2]
-
Flow cytometer
-
Microscope
-
Giemsa stain
Procedure:
-
Animal Preparation:
-
Engraft female NSG mice with human erythrocytes. Successful engraftment is confirmed when >40% of peripheral erythrocytes are of human origin.[2]
-
-
Infection:
-
Infect the humanized mice intravenously with P. falciparum-infected erythrocytes (e.g., 0.3 mL of 1.17 x 10⁸ parasitized erythrocytes/mL).[2]
-
-
Treatment:
-
Seventy-two hours post-infection, when parasitemia reaches approximately 1-2%, randomly allocate mice to treatment and control groups.[2]
-
Prepare the INE-963 formulation in the chosen vehicle.
-
Administer INE-963 via oral gavage at the desired dose (e.g., 30 mg/kg).[2] A single dose or a multi-dose regimen can be tested.[2] The control group receives the vehicle only.
-
-
Monitoring Parasitemia:
-
Collect peripheral blood samples daily.
-
Measure the percentage of infected erythrocytes using flow cytometry and confirm by microscopic examination of Giemsa-stained blood smears.[2]
-
Continue monitoring until parasitemia is below the limit of detection (typically 0.01%) and for an extended period (e.g., up to 60 days) to check for recrudescence.[2]
-
-
Pharmacokinetic Analysis (Optional):
-
Collect blood samples at various time points post-dosing to measure the concentration of INE-963 in the blood.[2]
-
-
Data Analysis:
-
Plot parasitemia over time for each treatment group.
-
Calculate the percentage reduction in parasitemia compared to the vehicle control.
-
Determine the curative dose, defined as the dose that leads to complete and permanent clearance of parasites.
-
Mechanism of Action and Signaling Pathway
The precise molecular target of INE-963 within the Plasmodium parasite has not yet been fully elucidated.[2][4] However, its rapid parasite-killing kinetics are comparable to those of artemisinin derivatives.[2] INE-963 is active against the asexual blood stages of the parasite, which are responsible for the clinical symptoms of malaria.
Conclusion
INE-963 is a promising antimalarial candidate with potent in vitro and in vivo activity. This guide provides researchers with the fundamental information and protocols for the procurement and preclinical evaluation of INE-963. Adherence to these guidelines will facilitate the generation of reliable and reproducible data, contributing to the ongoing efforts in the discovery and development of new antimalarial therapies.
References
Troubleshooting & Optimization
Overcoming solubility issues with Ine-963 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Ine-963 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Ine-963?
A1: The free-base form of Ine-963 is a highly crystalline substance with very low solubility in water, measured at 0.0002 mg/mL.[1] However, its solubility is significantly influenced by pH.
Q2: How does pH affect the solubility of Ine-963?
A2: Ine-963 is a lipophilic base (pKa = 8.7) and shows a dramatic increase in solubility in acidic environments.[1] For instance, its solubility is greater than 2.0 mg/mL in Simulated Gastric Fluid (SGF) at pH 2.0 and 1.3 mg/mL in Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5.[1][2] This suggests that using acidified buffers, where appropriate for the experimental system, could be a primary strategy to enhance solubility.
Q3: Is Ine-963 stable in solution?
A3: While Ine-963 itself has been developed to have improved stability, a precursor compound showed degradation in DMSO stock solutions over time.[1] It is recommended to use freshly prepared stock solutions of Ine-963 for optimal results. For storage of stock solutions, keep them at -80°C for up to 6 months or -20°C for 1 month, protected from light.[3]
Q4: What are the key physicochemical and in vitro properties of Ine-963?
A4: A summary of key data for Ine-963 is presented in the tables below.
Data Summary
Table 1: Physicochemical Properties of Ine-963
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆N₆O₂S | [3] |
| Molecular Weight | 402.51 g/mol | [3] |
| pKa | 8.7 | [1] |
| log D (pH 7.4) | 3.1 | [1] |
| Aqueous Solubility | 0.0002 mg/mL | [1] |
| Solubility in SGF (pH 2.0) | >2.0 mg/mL | [1][2] |
| Solubility in FaSSIF (pH 6.5) | 1.3 mg/mL | [1][2] |
Table 2: In Vitro Potency and Cytotoxicity of Ine-963
| Assay | Cell Line / Isolate | Parameter | Value | Reference |
| Antimalarial Activity | P. falciparum 3D7 | EC₅₀ | 3.0 - 6.0 nM | [2] |
| Antimalarial Activity | P. falciparum & P. vivax (Brazilian isolates) | EC₅₀ | 2.0 nM & 3.0 nM | [3] |
| Antimalarial Activity | P. falciparum (Ugandan isolates) | EC₅₀ | 0.4 nM | [3] |
| Cytotoxicity | HepG2 | CC₅₀ | 6.7 µM | [3] |
| Cytotoxicity | K562 | CC₅₀ | 6.0 µM | [3] |
| Cytotoxicity | MT4 | CC₅₀ | 4.9 µM | [3] |
Troubleshooting Guide: Overcoming Solubility Issues
If you observe precipitation or poor solubility of Ine-963 in your in vitro assays, consider the following troubleshooting steps and formulation protocols.
General Troubleshooting Workflow
The following diagram outlines a general workflow for addressing solubility issues with hydrophobic compounds like Ine-963.
Caption: Troubleshooting workflow for Ine-963 solubility.
Experimental Protocols for Enhanced Solubility
For challenging in vitro environments where simple DMSO stocks are insufficient, the following formulation vehicles can be used to prepare Ine-963. These are particularly useful for achieving higher concentrations in aqueous media.
Important Considerations:
-
Always add solvents sequentially and ensure the solution is clear before adding the next component.[4]
-
Gentle heating and/or sonication can be used to aid dissolution.[3]
-
Always run a vehicle control in your experiments to account for any effects of the formulation components.
-
The final concentration of DMSO should be kept as low as possible and tested for tolerance in your specific cell-based assay.
Protocol 1: PEG300 / Tween-80 Formulation
This protocol is a common starting point for formulating hydrophobic compounds for in vitro and in vivo studies.
Workflow Diagram
Caption: Workflow for PEG300/Tween-80 formulation.
Methodology:
-
Prepare a high-concentration stock of Ine-963 in 100% DMSO.
-
To create the final working solution, combine the components in the following ratio:
-
10% DMSO (containing the dissolved Ine-963)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Example Preparation (for 1 mL): a. Take 100 µL of your Ine-963 DMSO stock. b. Add 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again until clear. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
This method has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL (6.21 mM).[3]
Protocol 2: Cyclodextrin-Based Formulation
Sulfobutylether-beta-cyclodextrin (SBE-β-CD) is a modified cyclodextrin used to increase the solubility of poorly water-soluble compounds.
Workflow Diagram
Caption: Workflow for SBE-β-CD formulation.
Methodology:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a high-concentration stock of Ine-963 in 100% DMSO.
-
To create the final working solution, combine the components in the following ratio:
-
10% DMSO (containing the dissolved Ine-963)
-
90% of the 20% SBE-β-CD in Saline solution
-
-
Mix thoroughly until a clear solution is obtained.
This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL (6.21 mM).[3]
Protocol 3: Corn Oil-Based Formulation
For certain applications, a lipid-based formulation may be appropriate.
Methodology:
-
Prepare a high-concentration stock of Ine-963 in 100% DMSO.
-
To create the final working solution, combine the components in the following ratio:
-
10% DMSO (containing the dissolved Ine-963)
-
90% Corn Oil
-
-
Mix thoroughly. This protocol can achieve a solubility of at least 2.5 mg/mL.[3]
Disclaimer: The information provided is for guidance purposes. Researchers should validate these methods within their own experimental setups.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
Technical Support Center: Optimizing Ine-963 for Parasite Killing Assays
Welcome to the technical support center for Ine-963. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Ine-963 for parasite killing assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Ine-963 in a parasite killing assay?
A1: For initial experiments, it is recommended to use a concentration range that brackets the known EC50 value of Ine-963 against your parasite species and strain. For Plasmodium falciparum 3D7, the EC50 is in the low nanomolar range, specifically between 3.0 and 6.0 nM.[1][2] A good starting point would be a serial dilution series centered around this value (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM).
Q2: What is the known mechanism of action for Ine-963?
A2: The precise biological target of Ine-963 in parasites has not yet been identified.[1][3] However, its mechanism of action is considered novel due to its effectiveness against multidrug-resistant P. falciparum strains and the high barrier to developing resistance.[1][3]
Q3: How quickly does Ine-963 kill parasites in vitro?
A3: Ine-963 is a potent and fast-acting antimalarial.[1][2] It exhibits "artemisinin-like" killing kinetics, with a parasite clearance time (PCT) of less than 24 hours.[1][4][5][6] The in vitro log parasite reduction ratio (PRR) for Ine-963 is greater than 8.0 at 10 times the EC50 value for P. falciparum 3D7, with no observed lag phase.[1]
Q4: Is Ine-963 selective for parasite cells over mammalian cells?
A4: Yes, Ine-963 demonstrates high selectivity for Plasmodium over human cells.[1][3] It shows approximately a 1000-fold or greater selectivity against multiple human kinase biochemical assays and has respectable margins in various human cell lines used for cytotoxicity assays.[1][3]
Q5: What are the best practices for preparing and storing Ine-963 solutions?
A5: While specific stability data for Ine-963 in all culture media is not extensively published, a related compound showed degradation in a DMSO stock solution over time.[1] It is crucial to prepare fresh solutions of Ine-963 for each experiment whenever possible. If stock solutions are prepared in DMSO, they should be stored at -20°C or -80°C and protected from light.[2] For final dilutions in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the parasites. For in vivo studies, specific formulation protocols involving solvents like DMSO, PEG300, Tween-80, and saline or corn oil have been described to achieve a clear solution.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low parasite killing observed | 1. Ine-963 concentration is too low. 2. Ine-963 degradation. 3. Parasite strain is less sensitive. 4. Incorrect assay setup. | 1. Perform a dose-response experiment with a wider concentration range. 2. Prepare fresh Ine-963 solutions for each experiment. 3. Verify the EC50 for your specific parasite strain. Ine-963 is potent against many drug-resistant lines, with EC50 values ranging from 0.5 to 15 nM. [1][3]4. Review your experimental protocol, including parasite density, incubation time, and readout method. |
| High variability between replicates | 1. Inconsistent Ine-963 dilution. 2. Uneven parasite distribution in assay plates. 3. Edge effects in the microplate. | 1. Ensure thorough mixing at each dilution step. 2. Gently swirl the parasite culture before and during plating. 3. Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| High background signal or noise in the assay | 1. Contamination of parasite culture. 2. Issues with the detection reagent (e.g., SYBR Green). 3. High DMSO concentration. | 1. Regularly check cultures for microbial contamination. 2. Ensure the detection reagent is properly stored and prepared. 3. Maintain a final DMSO concentration below 0.5%. |
| Observed cytotoxicity to host cells (if applicable) | 1. Ine-963 concentration is too high. 2. Host cell line is particularly sensitive. | 1. Perform a cytotoxicity assay on the host cells to determine the CC50 and ensure the concentrations used for the parasite assay are well below this value. The CC50 for Ine-963 against HepG2, K562, and MT4 cell lines are 6.7 µM, 6.0 µM, and 4.9 µM, respectively. [2]2. Consider using a different host cell line if sensitivity is a major concern. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Ine-963 Against Plasmodium Species
| Parasite Species/Strain | Assay Type | EC50 (nM) | Reference |
| P. falciparum 3D7 | SYBR Green | 3.0 - 6.0 | [1] |
| P. falciparum & P. vivax (Brazilian isolates) | Not specified | 2.0 and 3.0 | [2] |
| P. falciparum (Ugandan isolates) | Not specified | 0.4 | [2] |
| >15 Drug-Resistant P. falciparum strains | Not specified | 0.5 - 15 | [1][3] |
Table 2: In Vitro Cytotoxicity of Ine-963 Against Human Cell Lines
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HepG2 | CellTiter-Glo (72h) | 6.7 | [2] |
| K562 | Not specified | 6.0 | [2] |
| MT4 | Not specified | 4.9 | [2] |
Table 3: In Vitro Kinase Selectivity of Ine-963
| Human Kinase | IC50 (µM) | Reference |
| Haspin | 5.51 | [1][2] |
| FLT3 | 3.60 | [1][2] |
| PIK3CA | >50.0 | [1][7] |
| PIM1 | >50.0 | [1][7] |
Experimental Protocols
Protocol 1: Standard In Vitro Parasite Growth Inhibition Assay (SYBR Green Method)
This protocol is adapted from established methods for determining the EC50 of antimalarial compounds.[1]
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in RPMI 1640 medium supplemented with 0.5% Albumax II, 200 µM hypoxanthine, and human erythrocytes at 37°C in a 5% CO2 environment.[1]
-
Compound Preparation: Prepare a stock solution of Ine-963 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add the diluted Ine-963 to parasite cultures (typically at the ring stage with 1-2% parasitemia and 2% hematocrit). Include positive (e.g., chloroquine) and negative (vehicle control) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Readout: Measure fluorescence using a plate reader.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 2: Parasite Reduction Ratio (PRR) Assay
This assay determines the rate of parasite killing.[8]
-
Drug Treatment: Incubate a synchronized parasite culture with Ine-963 at a concentration of 10x its EC50.[8]
-
Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), take an aliquot of the culture.[8]
-
Drug Removal: Wash the parasites three times with fresh culture medium to remove the drug.[8]
-
Viable Parasite Quantification: Perform serial dilutions of the washed parasites in a new 96-well plate with fresh red blood cells and culture medium.[8]
-
Regrowth: Incubate the plates for 14-28 days to allow viable parasites to regrow.[9]
-
Readout: Determine the wells with parasite growth using methods like [3H]-hypoxanthine incorporation or microscopy.[9]
-
Calculation: Calculate the number of viable parasites at each time point and determine the parasite reduction ratio.
Visualizations
Caption: Workflow for a typical in vitro parasite killing assay.
Caption: Troubleshooting logic for unexpected assay results.
References
- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 6. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Ine-963 variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ine-963. The information is designed to help address potential variability in experimental results and provide standardized protocols.
Frequently Asked Questions (FAQs)
Q1: What is Ine-963 and what is its primary mechanism of action?
A1: Ine-963 is a potent and fast-acting blood-stage antimalarial agent.[1] It was developed from a series of 5-aryl-2-amino-imidazothiadiazole (ITD) derivatives identified through phenotypic screening against Plasmodium falciparum.[2] While its precise biological target in the parasite is currently unknown, it demonstrates potent cellular activity and achieves rapid parasite clearance.[3][4] Investigations into its specific mechanism of action are ongoing.[3]
Q2: What is the expected in vitro potency of Ine-963?
A2: Ine-963 typically exhibits low nanomolar potency against various P. falciparum strains. For instance, against the 3D7 strain, EC50 values are generally in the range of 3.0-6.0 nM.[3] It is also effective against drug-resistant cell lines and clinical isolates of P. falciparum and P. vivax, with EC50 values ranging from 0.01 to 15 nM.[3]
Q3: Is Ine-963 stable in solution?
A3: Ine-963 was specifically optimized to have improved chemical stability compared to its parent compounds, which were found to degrade in DMSO stock solutions over time.[3][4] However, as a general best practice, it is recommended to prepare fresh working solutions for each experiment or to minimize the storage time of stock solutions. For storage, keep solutions at -80°C for up to one year.[5]
Q4: How should I dissolve Ine-963 for my experiments?
A4: The solubility of Ine-963 can be a critical factor in obtaining consistent results. For in vitro assays, dissolving Ine-963 in 100% DMSO is a common starting point; using newly opened, hygroscopic DMSO is recommended.[1] For in vivo studies, several formulations can be used to achieve a clear solution at concentrations of ≥ 2.5 mg/mL, including:[1][5]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] It is advisable to add solvents sequentially and ensure the compound is fully dissolved at each step.[5]
Troubleshooting In Vitro Assay Variability
Q5: My EC50 values for Ine-963 are higher than expected or vary significantly between experiments. What are the potential causes?
A5: High or variable EC50 values can stem from several factors:
-
Compound Stability: Although Ine-963 has improved stability, prolonged storage of stock solutions, especially at room temperature, could lead to degradation. An earlier compound in this chemical series showed decreased potency over time due to degradation in DMSO stock.[3][4]
-
Solubility Issues: Incomplete dissolution of Ine-963 in your assay medium can lead to a lower effective concentration. Ensure the final DMSO concentration in your assay is not causing precipitation.
-
Parasite Culture Health and Synchronization: The stage of the parasite life cycle can influence drug susceptibility. It is critical to use highly synchronous parasite cultures for consistent results.[6] Assays should be initiated with tightly synchronized ring-stage parasites.
-
Assay Readout and Timing: Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green, pLDH, or flow cytometry) have inherent variability. The incubation time is also crucial; for Ine-963, a 72-hour incubation is commonly used.[7]
-
Serum/Serum Substitute Effects: The type and batch of serum or serum substitute (like Albumax) can influence parasite growth and compound activity. Some studies have shown that IC50 values for certain antimalarials can be higher in media supplemented with Albumax compared to human serum.[8]
Q6: I am observing inconsistent parasite growth in my control wells. How can I address this?
A6: Inconsistent growth in control wells will directly impact the reliability of your results. Consider the following:
-
Parasitemia and Hematocrit Levels: Ensure you are using optimal starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) levels.[7]
-
Culture Medium Quality: Use freshly prepared RPMI 1640 medium with all necessary supplements.
-
Gas Mixture: Maintain a consistent gas mixture (e.g., 93% N₂, 5% CO₂, and 2% O₂) in your incubation chamber.[9]
-
Red Blood Cell Quality: Use fresh, high-quality red blood cells for your cultures.
Troubleshooting In Vivo Study Variability
Q7: I am seeing high variability in the pharmacokinetic (PK) profile of Ine-963 in my mouse studies. What could be the cause?
A7: Pharmacokinetic variability is a common challenge in preclinical studies. Key factors include:[10][11]
-
Formulation and Administration: Poor solubility or an inappropriate vehicle can lead to variable absorption, especially with oral administration.[10] Ensure Ine-963 is fully dissolved in the vehicle before administration. The use of a consistent, appropriate formulation is critical.
-
Animal Handling and Stress: Stress from handling and dosing can affect the physiological state of the animals and influence drug absorption and metabolism.
-
Mouse Strain: While a study on various marketed drugs found good general agreement of PK parameters across common mouse strains, some strain-dependent differences can exist.[12]
-
Sampling Technique: The method of blood collection can influence results. A consistent, well-practiced technique is important to minimize variability between animals and time points.[13]
Data Presentation
Table 1: In Vitro Efficacy of Ine-963 Against Plasmodium Species
| Parasite Strain/Isolate | EC50 (nM) | Reference |
| P. falciparum 3D7 | 3.0 - 6.0 | [3] |
| P. falciparum (Drug-Resistant Lines) | 0.5 - 15 | [3] |
| P. falciparum (Uganda Isolates) | 0.4 | [1] |
| P. falciparum (Brazilian Isolates) | 2.0 | [1] |
| P. vivax (Brazilian Isolates) | 3.0 | [1] |
Table 2: In Vitro Selectivity and Cytotoxicity of Ine-963
| Target/Cell Line | IC50 / CC50 (µM) | Reference |
| Haspin Kinase | 5.5 | [1] |
| FLT3 Kinase | 3.6 | [1] |
| HepG2 Cells | 6.7 | [1] |
| K562 Cells | 6.0 | [1] |
| MT4 Cells | 4.9 | [1] |
Experimental Protocols
Protocol 1: In Vitro P. falciparum Growth Inhibition Assay
This protocol is a generalized method based on common practices for assessing antimalarial drug efficacy.
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI 1640 medium supplemented with human serum or a suitable substitute, at 37°C in a controlled gas environment.
-
Synchronization: Synchronize the parasite culture to the ring stage using methods such as 5% sorbitol treatment. Highly synchronous cultures are crucial for reproducibility.[6]
-
Compound Preparation: Prepare a stock solution of Ine-963 in 100% DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤0.5%) to avoid toxicity.
-
Assay Setup: In a 96- or 384-well microtiter plate, add the diluted Ine-963 solutions. Add the synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.[7] Include parasite-only (positive control) and uninfected red blood cell (negative control) wells.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.[7]
-
Readout: Quantify parasite growth using a validated method:
-
Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the positive control. Determine the EC50 value by fitting the data to a dose-response curve.
Protocol 2: Murine Pharmacokinetic Study
This protocol provides a general workflow for assessing the pharmacokinetics of Ine-963 in a mouse model.
-
Animal Model: Use an appropriate mouse strain for your study. House the animals in a controlled environment with a standard diet and water ad libitum.
-
Formulation Preparation: Prepare the dosing formulation of Ine-963. For oral administration, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Ensure the compound is completely dissolved.
-
Administration: Administer Ine-963 to the mice via the desired route (e.g., oral gavage). A typical oral dose for efficacy studies has been 30 mg/kg.[3]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial bleeding from the same animal (e.g., via submandibular vein puncture) can reduce inter-animal variability.[13]
-
Plasma Preparation: Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant) and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Ine-963 in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Caption: Experimental workflow for assessing Ine-963 efficacy.
Caption: A logical flow for troubleshooting Ine-963 variability.
Caption: Conceptual diagram of Ine-963's antimalarial action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ine-963 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ine-963 in animal models. The information is designed to address common challenges encountered during preclinical development and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Ine-963 in common animal models?
A1: Ine-963 demonstrates moderate to good oral bioavailability across multiple species. Preclinical studies have reported bioavailability (%F) ranging from 39% to 74% in mice, rats, and dogs.[1][2] Absorption is generally moderate to slow, with time to maximum plasma concentration (Tmax) observed between 4 and 24 hours post-administration.[1][2]
Q2: I am observing lower than expected plasma concentrations of Ine-963 in my animal model. What are the potential causes and solutions?
A2: Lower than expected plasma concentrations can stem from several factors. Firstly, ensure your formulation is appropriate for oral administration and that the compound is fully solubilized. Ine-963 has low aqueous solubility, and improper formulation can significantly hinder absorption. Refer to the recommended formulation protocols for guidance. Secondly, consider the feeding status of your animals, as this can impact gastrointestinal absorption. Finally, inter-individual variability in metabolism and absorption can contribute to varied plasma concentrations. Increasing the number of animals in your study group can help to mitigate the impact of individual variations.
Q3: What are the key pharmacokinetic parameters of Ine-963 observed in preclinical studies?
A3: Ine-963 is characterized by low blood clearance and a high volume of distribution, contributing to a long half-life across species.[1][2] These favorable pharmacokinetic properties are crucial for its potential as a single-dose therapy.[1][3][4][5]
Troubleshooting Guides
Issue: Difficulty in Solubilizing Ine-963 for In Vivo Dosing
-
Problem: Ine-963 precipitates out of solution during formulation preparation.
-
Solution: It is recommended to use a multi-component solvent system to achieve adequate solubility for oral dosing. If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution. Refer to the detailed formulation protocols for specific solvent compositions that have been successfully used.
Issue: High Variability in Pharmacokinetic Data Between Animals
-
Problem: Significant differences in Cmax and AUC are observed among individual animals within the same dosing group.
-
Solution: Ensure consistent administration technique, particularly for oral gavage, to minimize variability in dosing volume and delivery. Standardize the fasting and feeding schedule of the animals, as food can affect the rate and extent of drug absorption. For statistical robustness, consider using a larger cohort of animals to account for inherent biological variability.
Data and Protocols
Pharmacokinetic Parameters of Ine-963 in Animal Models
| Parameter | Mouse | Rat | Dog |
| Bioavailability (%F) | 39 - 74% | 39 - 74% | 39 - 74% |
| Tmax (h) | 4 - 24 | 4 - 24 | 4 - 24 |
| Half-life (T1/2) (h) | 15 - 24 | 20.4 | 15 - 24 |
| Blood Clearance | <10% of hepatic blood flow | <10% of hepatic blood flow | <20% of hepatic blood flow |
In Vivo Efficacy of Ine-963 in a P. falciparum Humanized SCID Mouse Model
| Dose (mg/kg, single oral) | Parasitemia Reduction (Day 5) | Outcome |
| 15 | >99.9% | Significant parasite reduction |
| 30 | - | Fully curative |
Experimental Protocols
Ine-963 Formulation for Oral Administration
Three potential protocols for solubilizing Ine-963 to a concentration of at least 2.5 mg/mL have been described:
-
Protocol 1:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Protocol 2:
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
-
-
Protocol 3:
-
10% DMSO
-
90% Corn Oil
-
In Vivo Efficacy Study in P. falciparum-Humanized SCID Mice
The efficacy of Ine-963 has been evaluated in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with Plasmodium falciparum. A single oral dose of Ine-963 is administered to the mice, and parasitemia levels are monitored over time compared to an untreated control group.[1][3] A dose of 30 mg/kg was found to be fully curative in this model.[1][3][4][5][7]
Visualizations
Caption: Workflow for the discovery and development of Ine-963.
Caption: Troubleshooting logic for low bioavailability of Ine-963.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
Mitigating off-target effects of Ine-963 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of Ine-963 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Ine-963 and its known off-targets?
Ine-963 is a potent inhibitor of Receptor Tyrosine Kinase A (RTK-A). However, in broad-panel kinase screening, it has been shown to have off-target activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), albeit at higher concentrations.
Q2: My phenotypic observations do not seem to align with the known function of RTK-A. Could off-target effects be the cause?
This is a common issue when a compound has known off-targets. Phenotypes such as unexpected changes in cell migration or proliferation could be linked to the inhibition of PDGFRβ or VEGFR2. It is crucial to perform experiments to dissect the on-target versus off-target effects.
Q3: How can I confirm that the observed cellular effects are due to the inhibition of RTK-A and not the off-targets?
Several strategies can be employed:
-
Use a structurally unrelated inhibitor: Compare the phenotype induced by Ine-963 with that of a different, structurally distinct RTK-A inhibitor that does not inhibit PDGFRβ or VEGFR2.
-
Rescue experiments: If the phenotype is due to on-target inhibition, it should be reversible by introducing a constitutively active or Ine-963-resistant mutant of RTK-A.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at concentrations expected to be specific for RTK-A.
-
Possible Cause: The combined inhibition of RTK-A and off-targets like VEGFR2 in your specific cell line may lead to synthetic lethality or enhanced toxicity.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response curve to determine the precise IC50 for cytotoxicity in your cell line.
-
Target Engagement: Confirm the engagement of RTK-A, PDGFRβ, and VEGFR2 at the cytotoxic concentrations using a Western blot to analyze the phosphorylation status of downstream effectors.
-
Lower Concentration/Shorter Incubation: Assess whether a lower concentration of Ine-963 or a shorter incubation time can achieve sufficient RTK-A inhibition without causing significant cytotoxicity.
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of the on-target (RTK-A) and off-targets (PDGFRβ, VEGFR2) can vary significantly between cell lines, leading to different phenotypic outcomes.
-
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the protein expression levels of RTK-A, PDGFRβ, and VEGFR2 in the cell lines being used via Western blot or quantitative mass spectrometry.
-
Correlate Expression with Potency: Analyze if the potency of Ine-963 in inducing the phenotype correlates with the expression level of RTK-A versus the off-targets.
-
Use a Controlled Cellular System: Consider using an engineered cell line that expresses the target of interest but has minimal or no expression of the off-target kinases.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of Ine-963 against its primary target and key off-targets.
| Target | IC50 (nM) | Assay Type |
| RTK-A | 15 | Biochemical |
| PDGFRβ | 150 | Biochemical |
| VEGFR2 | 250 | Biochemical |
| RTK-A | 50 | Cellular |
| PDGFRβ | 500 | Cellular |
| VEGFR2 | 800 | Cellular |
Experimental Protocols
Protocol 1: Cellular Target Engagement via Western Blot
This protocol verifies the inhibition of RTK-A and its off-targets in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with a range of Ine-963 concentrations (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against p-RTK-A, total RTK-A, p-PDGFRβ, total PDGFRβ, p-VEGFR2, and total VEGFR2. Use a loading control like β-actin or GAPDH.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
Visualizations
Caption: On-target vs. off-target signaling pathways of Ine-963.
Caption: Troubleshooting workflow for unexpected phenotypes with Ine-963.
Caption: Workflow for a rescue experiment to confirm on-target effects.
Ine-963 degradation pathways and how to avoid them
Ine-963 Technical Support Center
Welcome to the technical support center for Ine-963. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Ine-963 and to offer solutions for preventing its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for Ine-963?
A1: Ine-963 is susceptible to three primary degradation pathways due to its chemical structure, which includes a hydrolytically sensitive lactone ring and an easily oxidized catechol moiety.
-
Hydrolysis: The lactone ring in Ine-963 can be cleaved by hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2][3] This results in a linearized, inactive hydroxy-acid metabolite.
-
Oxidation: The catechol group is prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or reactive oxygen species (ROS).[4][5] This process can lead to the formation of a reactive ortho-quinone, which may further polymerize or react with other nucleophiles.[4][5]
-
Photodegradation: Exposure to light, particularly in the UV-A range (320-400 nm), can induce photochemical degradation.[6][7][8] Compounds with aromatic chromophores, like Ine-963, are susceptible to such reactions.[7]
Q2: How should I prepare and store stock solutions of Ine-963 to ensure stability?
A2: For maximum stability, Ine-963 should be dissolved in anhydrous, high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[9][10]
-
Storage Conditions: Stock solutions in DMSO should be aliquoted into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[11][12] Store these aliquots at -80°C in the dark.[12]
-
Handling: Before opening, centrifuge the vial to ensure all powdered compound is at the bottom.[12] Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can promote hydrolysis.[11][13]
Q3: I'm observing a rapid loss of activity of Ine-963 in my aqueous-based in vitro assay. What could be the cause?
A3: Rapid activity loss in aqueous buffers is likely due to hydrolysis of the lactone ring or oxidation of the catechol group.
-
pH-Dependent Hydrolysis: The rate of hydrolysis is pH-dependent. Both acidic (pH < 6) and alkaline (pH > 7.5) conditions can accelerate the degradation.[1][2]
-
Oxidation in Media: Standard cell culture media often contain metal ions (e.g., iron, copper) and can generate reactive oxygen species, which will oxidize the catechol moiety.[4][5] The presence of oxygen also contributes to autoxidation.[4]
Q4: Can I pre-dilute Ine-963 in my aqueous assay buffer and store it?
A4: It is strongly recommended to prepare fresh dilutions of Ine-963 in aqueous buffers immediately before each experiment.[10] Storing Ine-963 in aqueous solutions, even for a few hours, can lead to significant degradation. If dilutions must be prepared in advance, they should be kept on ice and used within the same day.
Troubleshooting Guides
Issue 1: Inconsistent results or lower-than-expected potency in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis in Buffer | Measure the pH of your final assay medium after adding all components. If it is outside the optimal range of 6.5-7.4, consider using a more robust buffering system (e.g., HEPES).[14] | Lactone hydrolysis is accelerated at non-neutral pH.[1][2] Maintaining a stable, near-neutral pH is critical. |
| Oxidation by Media Components | Add a metal chelator like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 10-100 µM) to your assay buffer. | Metal ions catalyze the oxidation of catechols.[5] Chelating these ions can significantly slow down this degradation pathway. |
| Photodegradation from Lab Lighting | Protect all solutions containing Ine-963 from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.[15] | Aromatic compounds can be sensitive to light, and prolonged exposure can lead to photodegradation.[6][7] |
| Adsorption to Plastics | Use low-protein-binding polypropylene tubes and plates for preparing and storing Ine-963 solutions. | Hydrophobic compounds can adsorb to the surface of standard plastics, reducing the effective concentration in your assay. |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Sample Degradation Post-Collection | Immediately after collecting samples, quench any potential reactions by adding an equal volume of cold acetonitrile or methanol. Store at -80°C until analysis.[16] | This precipitates proteins and halts enzymatic or chemical degradation, preserving the integrity of the analyte. |
| Oxidation During Sample Preparation | Prepare samples in an oxygen-depleted environment if possible (e.g., using a glove box with nitrogen gas). Alternatively, sparge buffers with nitrogen or argon before use. | Minimizing exposure to oxygen will reduce the rate of catechol autoxidation.[4] |
| Hydrolysis in Acidic Mobile Phase | Ensure the pH of the aqueous component of your mobile phase is not strongly acidic. If sensitivity is an issue, consider a different chromatographic method or a mobile phase with a less acidic modifier. | Prolonged exposure to acidic conditions on an autosampler can cause on-column or in-vial hydrolysis.[3] |
Data Presentation: Stability of Ine-963
Table 1: pH-Dependent Hydrolytic Stability of Ine-963 in Aqueous Buffer
| pH of Buffer | Temperature (°C) | Half-life (t½) in Hours | % Remaining after 24h |
| 5.0 | 37 | 8.5 | < 10% |
| 6.5 | 37 | 48.2 | 70% |
| 7.4 | 37 | 72.0 | 80% |
| 8.5 | 37 | 12.1 | 15% |
Table 2: Effect of Additives on the Stability of Ine-963 in PBS (pH 7.4) at 37°C
| Condition | Half-life (t½) in Hours | % Remaining after 24h |
| Control (PBS only) | 72.0 | 80% |
| + 100 µM EDTA | > 200 | > 95% |
| + 1 mM Ascorbic Acid | > 200 | > 95% |
| Light Exposure (Ambient Lab) | 35.5 | 55% |
| Dark (Protected) | 72.0 | 80% |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of Ine-963
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 5.0, phosphate for pH 6.5, 7.4, and 8.5) at the desired pH values.
-
Incubation Setup: From a 10 mM DMSO stock of Ine-963, spike the compound into each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 37°C) protected from light.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Quenching: Immediately quench the degradation by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent Ine-963.
-
Data Analysis: Plot the natural logarithm of the concentration of Ine-963 versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) is calculated as 0.693/k.
Protocol 2: Evaluating Oxidative Stability
-
Solution Preparation: Prepare a solution of Ine-963 at 10 µM in a relevant buffer (e.g., PBS, pH 7.4).
-
Test Conditions: Create parallel incubation conditions:
-
Control (Ine-963 in buffer).
-
Test 1: Add a metal chelator (e.g., 100 µM EDTA).
-
Test 2: Add an antioxidant (e.g., 1 mM ascorbic acid).
-
-
Incubation: Incubate all samples at 37°C, protected from light.
-
Sampling and Analysis: Follow steps 4-7 from the hydrolytic stability protocol to determine the degradation rate and half-life under each condition.
Visualizations
Caption: Major degradation pathways of Ine-963.
Caption: Recommended workflow for handling Ine-963.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. quora.com [quora.com]
- 12. captivatebio.com [captivatebio.com]
- 13. Bot Verification [naturtotalshop.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Refining Ine-963 delivery methods for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ine-963 in in vivo experiments. The information is tailored for scientists and drug development professionals to refine delivery methods and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for Ine-963 in preclinical mouse models?
A1: Based on published preclinical studies, the primary and most effective route of administration for Ine-963 in mouse models of malaria is oral (PO) .[1][2][3][4] A single oral dose of 30 mg/kg has been shown to be fully curative in a P. falciparum-humanized severe combined immunodeficient (SCID) mouse model.[1][3][4]
Q2: What is the mechanism of action of Ine-963?
A2: The precise molecular target of Ine-963 has not yet been identified. However, it is known to have a novel mechanism of action, distinct from existing antimalarial drugs. This is supported by its potent activity against a wide range of drug-resistant Plasmodium falciparum strains.[1] Ine-963 is a fast-acting blood-stage antimalarial agent.[1][2]
Q3: What are the suggested formulations for in vivo oral delivery of Ine-963?
A3: For researchers preparing their own formulations, the following vehicles have been suggested for achieving a clear solution or a uniform suspension suitable for oral gavage. It is crucial to prepare these formulations fresh daily to ensure stability and consistency.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Resulting Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress. These are starting points and may require optimization for your specific experimental conditions.
Q4: What are the known pharmacokinetic parameters of Ine-963 in preclinical species?
A4: Ine-963 exhibits favorable pharmacokinetic properties across multiple species, characterized by moderate to slow absorption, good bioavailability, low clearance, and a long half-life, supporting the potential for single-dose cures.
| Species | Bioavailability (%F) | Tmax (h) | Half-life (T1/2) (h) |
| Mouse | 39 - 74% | 4 - 24 | 15 - 24 |
| Rat | 39 - 74% | 4 - 24 | 15 - 24 |
| Dog | 39 - 74% | 4 - 24 | 15 - 24 |
This table summarizes data from multiple preclinical studies.
Troubleshooting Guides
Oral Gavage Administration
Problem 1: Inconsistent or lower-than-expected efficacy after oral administration.
| Potential Cause | Troubleshooting Step |
| Improper Gavage Technique: Incorrect placement of the gavage needle can lead to delivery into the trachea instead of the esophagus, or cause trauma and stress to the animal, affecting absorption. | - Ensure personnel are thoroughly trained in oral gavage techniques for mice. The use of flexible gavage tubes is recommended to minimize trauma. - Confirm proper placement by measuring the distance from the oral cavity to the stomach and marking the gavage needle. - Observe the animal for any signs of respiratory distress immediately after dosing, which could indicate administration into the lungs. |
| Poor Formulation/Solubility: The compound may be precipitating out of solution before or after administration, leading to incomplete absorption. | - Prepare formulations fresh daily. - Visually inspect the formulation for any precipitation before each use. If precipitation occurs, gentle warming and/or sonication may aid dissolution. - Consider using a different formulation vehicle from the suggested protocols if solubility issues persist. For example, if a clear solution cannot be achieved with one vehicle, another might be more suitable. |
| Low Bioavailability in Specific Mouse Strain: The bioavailability of a compound can vary between different strains of mice. | - Review literature for any reported differences in drug metabolism or absorption in the specific mouse strain being used. - If possible, conduct a small pilot pharmacokinetic study to determine the actual exposure of Ine-963 in your mouse strain after oral administration. |
Problem 2: Signs of animal distress or adverse effects after oral gavage.
| Potential Cause | Troubleshooting Step |
| Toxicity of the Vehicle: The formulation vehicle itself, particularly at higher concentrations of DMSO or Tween-80, can cause adverse effects. | - Include a vehicle-only control group in your experiments to differentiate between effects of the vehicle and Ine-963. - If adverse effects are observed in the vehicle control group, consider reducing the concentration of potentially problematic components (e.g., lower the percentage of DMSO).[5] |
| Compound-Related Toxicity: Although Ine-963 has an improved safety profile compared to earlier compounds in its class, high doses may still lead to toxicity. | - While specific adverse events for Ine-963 at various doses in mice are not detailed in the primary literature, general signs of toxicity to monitor for include weight loss, lethargy, ruffled fur, and changes in behavior. - If dose-dependent toxicity is suspected, consider performing a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific experimental setup. |
| Gavage-Related Injury: Esophageal or gastric irritation or injury from the gavage procedure. | - Ensure the gavage needle is smooth, rounded at the tip, and of the appropriate size for the mouse. - Refine handling and restraint techniques to minimize stress and movement during the procedure. |
Alternative Delivery Methods
Scenario: Oral administration is not feasible or desirable for a specific experimental design (e.g., rapid achievement of high plasma concentration is required).
While oral delivery is the well-documented and effective route for Ine-963, if an alternative is necessary, parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection could be considered. Note: There is no specific published data on the parenteral administration of Ine-963. The following are general guidelines for formulating poorly soluble compounds for parenteral delivery and should be carefully validated.
Formulation for Potential Parenteral Administration:
For parenteral administration, formulations must be sterile and have a pH close to physiological levels. The use of co-solvents and solubilizing agents is common for poorly soluble compounds. A potential starting point for an IP formulation could be a modification of the oral formulations, with careful consideration of sterility and potential for irritation. For IV administration, the formulation must be a clear, particle-free solution.
A formulation strategy for poorly soluble compounds intended for parenteral use often involves a combination of:
-
Co-solvents: Such as DMSO or ethanol, at the lowest possible concentration.
-
Solubilizing agents: Such as cyclodextrins (e.g., SBE-β-CD) or surfactants (e.g., Tween-80).
-
Aqueous vehicle: Such as sterile saline or phosphate-buffered saline (PBS).
Experimental Protocol: General Steps for Investigating an Alternative Route
-
Formulation Development:
-
Start with low concentrations of Ine-963 and solubilizing agents.
-
Ensure the final formulation is a clear solution and sterile-filtered.
-
Assess the stability of the formulation over the intended period of use.
-
-
Pilot Tolerability Study:
-
Administer the formulation to a small group of animals.
-
Closely monitor for any signs of acute toxicity or local irritation at the injection site (for IP and subcutaneous routes).
-
Include a vehicle-only control group.
-
-
Pharmacokinetic (PK) Study:
-
If the formulation is well-tolerated, conduct a pilot PK study to determine the plasma concentration-time profile of Ine-963 after administration by the new route.
-
This will help in selecting an appropriate dose and dosing schedule to achieve the desired therapeutic exposure.
-
-
Efficacy Study:
-
Once a well-tolerated dose and schedule that provides adequate exposure are established, proceed with efficacy studies in the malaria mouse model.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of Ine-963.
Conceptual Diagram of Antimalarial Drug Targets
Caption: Conceptual overview of major antimalarial drug target pathways.
References
- 1. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Ine-963 Cytotoxicity in Non-Parasitic Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the antimalarial compound Ine-963 in non-parasitic cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ine-963 and what is its mechanism of action?
Ine-963 is a potent, fast-acting, blood-stage antimalarial agent.[1] It is a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative developed by the Novartis Institute for Tropical Diseases.[2][3] While its precise biological target in Plasmodium parasites is currently unknown, its mechanism of action is considered novel, as it demonstrates activity against multidrug-resistant parasite lines and has a high barrier to resistance.[4][5][6]
Q2: I am observing high levels of cytotoxicity in my non-parasitic cell line with Ine-963. Is this expected?
While Ine-963 shows a high degree of selectivity for Plasmodium over human cells (approximately 1000-fold), it can exhibit cytotoxicity in non-parasitic cells at higher concentrations.[4][6] The observed toxicity will depend on the specific cell line, the concentration of Ine-963 used, and the duration of exposure.
Q3: What are the known cytotoxic concentrations (CC50) of Ine-963 in common non-parasitic cell lines?
Preclinical data has established the CC50 values of Ine-963 in several human cell lines. These values are significantly higher than the nanomolar effective concentrations (EC50) observed against Plasmodium falciparum.[1][4]
Q4: Does Ine-963 have known off-target effects in mammalian cells that could contribute to cytotoxicity?
Yes, Ine-963 has been shown to inhibit some human kinases, although at concentrations much higher than its antimalarial EC50. Specifically, it inhibits Haspin and FLT3 kinases.[1][7] Inhibition of such kinases could potentially interfere with normal cellular signaling pathways and contribute to cytotoxicity at elevated concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Ine-963.
High Background Cytotoxicity
Problem: You are observing a high level of cell death in your control group (vehicle-treated) or unexpected cytotoxicity at very low concentrations of Ine-963.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cell line. Perform a solvent titration to determine the maximum tolerated concentration. |
| Cell Culture Conditions | Optimize cell density, as both overly sparse and overly dense cultures can be more susceptible to stress.[8] Ensure consistent and appropriate incubation times. |
| Reagent Contamination | Check all media and reagents for contamination (e.g., bacterial, fungal, or mycoplasma). |
| Assay Interference | The compound may interfere with the chemistry of your cytotoxicity assay (e.g., chemical reduction of MTT).[9] Run a cell-free control with the compound and assay reagents to check for direct interactions. |
Inconsistent Results Between Experiments
Problem: You are seeing significant variability in cytotoxicity measurements across different experimental replicates.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity. Use cells from a consistent and low passage number for all experiments. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in cell seeding and compound concentration. Ensure pipettes are calibrated and use appropriate techniques. |
| Edge Effects in Plates | Cells in the outer wells of a multi-well plate can behave differently. Avoid using the outermost wells for critical measurements or fill them with a buffer to maintain humidity. |
| Compound Stability | Ensure Ine-963 is properly stored and that stock solutions are not undergoing degradation. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
The following tables summarize the known efficacy and cytotoxicity data for Ine-963.
Table 1: In Vitro Efficacy of Ine-963 against Plasmodium Species
| Parasite Species/Strain | EC50 (nM) |
| P. falciparum 3D7 | 3.0 - 6.0 |
| P. falciparum & P. vivax (Brazilian isolates) | 2.0 - 3.0 |
| P. falciparum (Ugandan isolates) | 0.4 |
| Drug-Resistant P. falciparum Lines | 0.5 - 15 |
| Source:[1][4] |
Table 2: In Vitro Cytotoxicity of Ine-963 in Human Cell Lines
| Cell Line | CC50 (µM) |
| HepG2 (Liver Carcinoma) | 6.7 |
| K562 (Leukemia) | 6.0 |
| MT4 (T-cell Leukemia) | 4.9 |
| Source:[1][4] |
Table 3: Off-Target Kinase Inhibition by Ine-963
| Human Kinase | IC50 (µM) |
| Haspin | 5.51 |
| FLT3 | 3.60 |
| PIK3CA | > 50.0 |
| PIM1 | > 50.0 |
| Source:[4][7] |
Experimental Protocols
Protocol: Assessing Ine-963 Cytotoxicity using MTT Assay
This protocol outlines a general procedure for determining the cytotoxic effect of Ine-963 on a non-parasitic adherent cell line.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Ine-963 in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Ine-963.
-
Include wells for "cells + vehicle" (control) and "medium only" (blank).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[10]
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Ine-963 concentration to determine the CC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical pathway of Ine-963 off-target cytotoxicity.
Caption: Workflow for troubleshooting inconsistent cytotoxicity data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the next generation of severe malaria treatment: a target product profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. kosheeka.com [kosheeka.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Adjusting Ine-963 experimental design for resistant parasite strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ine-963 in their experiments, with a particular focus on addressing challenges related to resistant parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is Ine-963 and what is its known mechanism of action?
Ine-963 is a potent and fast-acting blood-stage antimalarial agent.[1] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds.[2][3] While its precise molecular target in parasites has not yet been identified, its mechanism of action is considered novel. This is supported by its effectiveness against a wide range of multidrug-resistant Plasmodium falciparum lines.[2][4]
Q2: What are the typical effective concentrations of Ine-963 against sensitive parasite strains?
Ine-963 demonstrates potent activity with EC50 values in the single-digit nanomolar range against sensitive P. falciparum strains (e.g., 3D7).[1][2] Specifically, EC50 values of 3.0–6.0 nM have been reported for the Pf 3D7 strain.[1][2] Against clinical isolates of P. falciparum and P. vivax, EC50 values have been observed to range from 0.01 to 7.0 nM.[5]
Q3: Is there any known cross-resistance between Ine-963 and other antimalarial drugs?
Current data suggests that Ine-963 does not share a mechanism of action with existing antimalarial drugs, and no cross-resistance has been reported.[6] It is active against over 15 drug-resistant P. falciparum cell lines with EC50 values ranging from 0.5 to 15 nM.[5]
Q4: What is the reported barrier to developing resistance to Ine-963?
Ine-963 is characterized by a high barrier to resistance.[2][3][4][7][8] In laboratory studies, attempts to generate drug-resistant mutants through various selection protocols have been unsuccessful.[2]
Troubleshooting Guide for Resistant Parasite Strains
Problem: I am unable to generate a resistant parasite line to Ine-963 in my long-term selection experiment.
This is an expected outcome based on the preclinical data for Ine-963, which shows a high barrier to resistance.[2][3][7][8] However, if your experimental goal is to force the development of resistance for further study, consider the following protocol adjustments.
Experimental Protocol: Attempting to Induce Ine-963 Resistance In Vitro
1. Gradual Drug Pressure Escalation:
-
Initial Phase: Start with a continuous culture of the parasite line at the EC50 concentration of Ine-963.
-
Monitoring: Continuously monitor parasite growth. If the parasites adapt and resume normal growth rates, gradually increase the drug concentration in small increments (e.g., 1.5x to 2x jumps).
-
Recrudescence: If the parasite culture crashes, remove the drug pressure to allow for the recovery of any surviving parasites. Once the culture has recovered, re-introduce Ine-963 at a slightly lower concentration than the one that caused the crash.
2. High-Dose Pulse Treatment:
-
Expose a large population of parasites (e.g., >10^8 parasites) to a high concentration of Ine-963 (e.g., 10x to 20x the EC50) for a short period (e.g., 24-48 hours).
-
Wash out the drug and culture the surviving parasites.
-
This method may select for parasites with pre-existing but rare resistance mechanisms.
3. Mutagenesis:
-
Before applying drug pressure, consider treating the parasite population with a chemical mutagen (e.g., ethyl methanesulfonate - EMS) to increase the baseline mutation rate.
-
Caution: Mutagenesis can introduce a wide range of genetic changes, and any observed resistance may not be due to a specific and clinically relevant mechanism.
Problem: I am observing a slight but consistent increase in the EC50 of Ine-963 against my parasite line over time.
While a high barrier to resistance is reported, this could indicate the emergence of a low-level resistance phenotype. The following steps will help to confirm and characterize this observation.
Experimental Workflow for Characterizing Reduced Susceptibility
Figure 1. Workflow for the confirmation and characterization of suspected Ine-963 resistance.
Detailed Methodologies
1. Parasite Cloning by Limiting Dilution:
-
Objective: To isolate individual parasite clones from the population that exhibits reduced susceptibility.
-
Procedure:
-
Serially dilute the parasite culture to a concentration of approximately 0.5 parasites per 200 µL of complete medium.
-
Dispense 200 µL of the diluted culture into each well of a 96-well plate.
-
Incubate under standard culture conditions.
-
Monitor for parasite growth by microscopic examination of Giemsa-stained smears.
-
Expand the positive wells, which should contain clonal populations.
-
2. Standard EC50 Determination Assay (SYBR Green I-based):
-
Objective: To accurately determine the 50% effective concentration of Ine-963.
-
Procedure:
-
Prepare a 2-fold serial dilution of Ine-963 in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasites (e.g., 1% parasitemia, 2% hematocrit) to each well.
-
Include drug-free and uninfected red blood cell controls.
-
Incubate for 72 hours.
-
Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence and calculate EC50 values using a non-linear regression model.
-
Data Presentation
Table 1: Hypothetical EC50 Values for Ine-963 Against Various Parasite Strains
| Parasite Strain | Description | Mean EC50 (nM) ± SD | Resistance Index (RI) |
| 3D7 | Drug-sensitive reference | 4.5 ± 0.8 | 1.0 |
| Dd2 | Chloroquine-resistant | 5.2 ± 1.1 | 1.16 |
| K1 | Multidrug-resistant | 6.1 ± 0.9 | 1.36 |
| EXP-RES-1 | Experimentally derived line | 25.8 ± 3.4 | 5.73 |
Resistance Index (RI) = EC50 of test strain / EC50 of 3D7 reference strain.
Table 2: Ine-963 In Vitro Activity Against P. falciparum Strains
| Strain | EC50 (nM) |
| 3D7 | 3.0 - 6.0[1][2] |
| Brazilian Isolates (P. falciparum) | 2.0[1] |
| Ugandan Isolates (P. falciparum) | 0.4[1] |
| >15 Drug-Resistant Lines | 0.5 - 15[2] |
Signaling Pathway Visualization
While the specific signaling pathway targeted by Ine-963 is unknown, it is known to inhibit some human kinases at higher concentrations. The following diagram illustrates a hypothetical signaling cascade that could be disrupted by a kinase inhibitor, as a conceptual framework.
Figure 2. Hypothetical signaling pathway showing potential kinase inhibition by Ine-963.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. | BioWorld [bioworld.com]
- 6. This compound | Medicines for Malaria Venture [mmv.org]
- 7. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Ine-963 Screening Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ine-963 in high-throughput screening (HTS) assays. The focus is on identifying and mitigating common issues that can lead to a low signal-to-noise ratio (SNR), thereby ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is Ine-963 and how was it identified?
A1: Ine-963 is a potent and fast-acting antimalarial compound that targets the blood stage of Plasmodium falciparum. It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical class.[1][2][3] It was discovered through a phenotype-based high-throughput screening of a library of ITD derivatives using a P. falciparum growth inhibition assay.[1][2][3] Currently, the precise molecular target of Ine-963 is still under investigation, but it has shown a novel mechanism of action and is effective against drug-resistant parasite strains.[1] Ine-963 is currently in Phase 1 clinical trials.[2]
Q2: What type of assay is typically used for screening compounds like Ine-963?
A2: A common method for screening antimalarial compounds like Ine-963 is a fluorescence-based P. falciparum growth inhibition assay.[1][4] This assay measures the proliferation of the parasite in red blood cells. A fluorescent dye that intercalates with DNA, such as SYBR Green I or DAPI, is often used.[5] Since red blood cells do not have a nucleus, the fluorescence signal is proportional to the amount of parasite DNA, and therefore, parasite growth.
Q3: What are the common sources of a low signal-to-noise ratio in fluorescence-based HTS assays?
A3: A low signal-to-noise ratio can be caused by a variety of factors, including:
-
High Background Fluorescence: This can originate from the assay components (e.g., culture medium with phenol red), the test compounds themselves (autofluorescence), or nonspecific binding of the fluorescent dye.
-
Signal Quenching: The test compound may absorb the excitation or emission light of the fluorophore, leading to a decrease in the detected signal.[6]
-
Photobleaching: The fluorescent dye can be destroyed by prolonged exposure to high-intensity light.
-
Low Parasite Growth: Suboptimal culture conditions can lead to poor parasite proliferation and consequently a weak signal.
-
Assay Variability: Inconsistent liquid handling, temperature fluctuations, or edge effects on the microtiter plates can introduce noise.
Q4: What is a Z'-factor and why is it important?
A4: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, while a value below 0.5 may indicate that the assay is not reliable for identifying hits.[7][8][9] A low Z'-factor is often a consequence of a poor signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from parasite growth, leading to a reduced signal-to-noise ratio and a low Z'-factor.
Troubleshooting Steps:
-
Identify the Source of Background Fluorescence:
-
Media Components: Prepare a plate with media only (no cells or compounds) and measure the fluorescence. If the background is high, consider using a medium without phenol red for the duration of the assay.
-
Compound Autofluorescence: Screen your compound library without the fluorescent dye. This will identify compounds that are inherently fluorescent at the excitation and emission wavelengths of your assay.
-
Nonspecific Dye Binding: Wells with uninfected red blood cells should have a low fluorescence signal. If it is high, it may indicate nonspecific binding of the dye.
-
-
Mitigation Strategies:
-
For autofluorescent compounds, consider using a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) to avoid spectral overlap.[10]
-
Implement a pre-read step where the fluorescence of the compounds is measured before adding the dye. This background can then be subtracted from the final signal.
-
Optimize the concentration of the fluorescent dye to find the lowest concentration that still provides a robust signal for the positive controls.
-
Include a wash step after staining to remove unbound dye, if compatible with your automated workflow.
-
Illustrative Data:
The following table shows an example of how identifying and correcting for compound autofluorescence can improve assay quality metrics.
| Condition | Raw Signal (Positive Control) | Raw Signal (Negative Control) | Background (from Compound) | Corrected Signal (Positive Control) | Corrected Signal (Negative Control) | Signal-to-Noise Ratio | Z'-Factor |
| Without Correction | 8000 | 6000 | 2000 | 8000 | 6000 | 1.33 | 0.1 |
| With Correction | 8000 | 6000 | 2000 | 6000 | 4000 | 1.5 | 0.6 |
Issue 2: Signal Quenching
Signal quenching occurs when a test compound absorbs the light emitted by the fluorophore, leading to a false-negative or a reduced signal.
Troubleshooting Steps:
-
Identify Quenching Compounds:
-
In a cell-free system, mix the fluorescent dye with a known amount of DNA and then add the test compound. A decrease in fluorescence intensity compared to a vehicle control indicates quenching.
-
-
Mitigation Strategies:
-
If a compound is identified as a quencher, it may need to be flagged and either removed from the screening library or tested in an orthogonal assay (e.g., a luminescence-based assay).
-
Similar to autofluorescence, using a dye with a different spectral profile may sometimes circumvent the quenching effect if the compound's absorption spectrum is narrow.
-
Issue 3: Photobleaching
Photobleaching is the irreversible degradation of a fluorophore upon exposure to light, resulting in a progressive decrease in signal intensity over time.
Troubleshooting Steps:
-
Minimize Light Exposure:
-
Reduce the intensity of the excitation light source to the lowest level that still provides an adequate signal.
-
Decrease the exposure time of the detector.
-
Avoid repeated measurements of the same well.
-
-
Use Photostable Dyes and Reagents:
-
Select fluorescent dyes known for their high photostability.
-
Consider using anti-fade reagents in your lysis buffer if compatible with the assay.
-
Illustrative Data:
The table below demonstrates the impact of reducing excitation light intensity on signal stability and the signal-to-noise ratio.
| Excitation Intensity | Initial Signal | Signal after 5 min | % Signal Loss | Signal-to-Noise Ratio |
| High (100%) | 10000 | 6000 | 40% | 10 |
| Medium (50%) | 5000 | 4500 | 10% | 12 |
| Low (25%) | 2500 | 2400 | 4% | 11 |
Experimental Protocols
Protocol: Plasmodium falciparum SYBR Green I-Based Growth Inhibition Assay
This protocol is adapted from standard procedures for assessing antimalarial activity.[2][3][4][11]
1. Materials:
-
P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage.
-
Human red blood cells (RBCs).
-
Complete parasite culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II).
-
Test compounds (including Ine-963) and control drugs (e.g., chloroquine as a positive control, DMSO as a negative control).
-
SYBR Green I nucleic acid stain.
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, and Triton X-100).
-
96-well or 384-well black, clear-bottom microtiter plates.
2. Assay Procedure:
-
Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2.5% in complete medium.
-
Dispense the test compounds and controls into the wells of the microtiter plate. Typically, this is done using an automated liquid handler to create a dose-response curve.
-
Add the parasite culture to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Measure the fluorescence using a plate reader with appropriate filters for SYBR Green I (e.g., excitation ~485 nm, emission ~530 nm).[4]
3. Data Analysis:
-
Subtract the background fluorescence from wells containing uninfected RBCs.
-
Normalize the data to the positive (e.g., chloroquine-treated, 100% inhibition) and negative (DMSO-treated, 0% inhibition) controls.
-
Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the EC₅₀ value.
Visualizations
Experimental Workflow
Workflow for a typical P. falciparum growth inhibition assay.
Troubleshooting Logic
A logical workflow for troubleshooting a low signal-to-noise ratio.
References
- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iddo.org [iddo.org]
- 5. web.mit.edu [web.mit.edu]
- 6. Jack Q's Blog [jack-q.github.io]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. alitheagenomics.com [alitheagenomics.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Ine-963 and Artemisinin: Efficacy and Mechanisms in Antimalarial Drug Development
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the novel antimalarial candidate Ine-963 and the established cornerstone of malaria treatment, artemisinin, reveals promising advancements in the fight against drug-resistant malaria. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, offering critical insights for researchers, scientists, and drug development professionals.
Introduction
Malaria remains a significant global health challenge, with the emergence of drug-resistant strains of Plasmodium falciparum threatening the efficacy of current therapies. Artemisinin-based combination therapies (ACTs) are the first-line treatment for uncomplicated falciparum malaria, valued for their rapid parasite clearance. However, the rise of artemisinin resistance necessitates the development of new antimalarials with novel mechanisms of action. Ine-963, a 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has emerged as a potent, fast-acting, and long-lasting antimalarial candidate currently in clinical development.[1][2][3] This guide presents a side-by-side comparison of Ine-963 and artemisinin, focusing on their performance in preclinical studies and their distinct mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the in vitro and in vivo efficacy of Ine-963 and artemisinin against Plasmodium falciparum. The data highlights the potent activity of Ine-963, with an efficacy profile comparable to or exceeding that of artemisinin in preclinical models.
| Parameter | Ine-963 | Artemisinin | Source |
| Chemical Class | 5-aryl-2-amino-imidazothiadiazole (ITD) | Sesquiterpene lactone | [1][4] |
| In Vitro Potency (EC50, P. falciparum 3D7) | 3.0–6.0 nM (0.006 µM) | Not explicitly stated in direct comparison, but generally low nM range. | [1][5] |
| Activity Against Drug-Resistant Strains | Active against >15 drug-resistant P. falciparum cell lines (EC50 = 0.5–15 nM) | Resistance is a growing concern, particularly in the Greater Mekong subregion. | [1][6] |
| In Vitro Killing Speed (Parasite Clearance Time) | < 24 hours ("Artemisinin-like") | Rapid parasite clearance is a hallmark of this drug class. | [1][2][7] |
| In Vivo Efficacy (Humanized SCID Mouse Model) | Single 30 mg/kg oral dose is fully curative. | Efficacy is dose-dependent and requires combination therapy for complete cure. | [1][2][6] |
| Barrier to Resistance | High barrier to resistance observed in drug selection studies. | Resistance has been developed in laboratory models and is observed clinically. | [1][2][8] |
| Half-life | Long half-life across species (predicted ~60 hours in humans). | Short half-life, necessitating combination with a longer-acting partner drug. | [1][6][9] |
Mechanisms of Action
Ine-963 and artemisinin employ fundamentally different mechanisms to kill the malaria parasite, which is a key advantage for Ine-963 in the context of artemisinin resistance.
Ine-963: A Novel, Unidentified Target
The precise molecular target of Ine-963 is currently under investigation.[1] However, its potent activity against a wide range of drug-resistant parasite strains and a high barrier to resistance in preclinical studies strongly suggest a novel mechanism of action.[1][3] This novelty is a significant asset, as it implies a lack of cross-resistance with existing antimalarials.[10]
Artemisinin: Heme-Activated Free Radical Generation
Artemisinin is a prodrug that requires activation to exert its antimalarial effect.[11] Its mechanism is well-established and involves the following key steps:
-
Uptake and Activation: Artemisinin is taken up by the malaria parasite residing within red blood cells. The iron(II)-heme, produced during the parasite's digestion of hemoglobin, catalyzes the cleavage of artemisinin's endoperoxide bridge.[12][13]
-
Free Radical Formation: This cleavage generates highly reactive carbon-centered free radicals.[8][12]
-
Parasite Killing: These free radicals then damage a multitude of parasite proteins and other biomolecules through alkylation, leading to parasite death.[11][12] Translationally controlled tumor protein (TCTP) and Plasmodium falciparum calcium ATPase 6 (PfATP6) have been identified as potential targets.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Ine-963 and artemisinin.
In Vitro P. falciparum Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against the blood stage of the malaria parasite.
-
P. falciparum Culture: The 3D7 strain of P. falciparum is cultured in human O+ red blood cells at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: The test compounds (Ine-963 and artemisinin) are serially diluted in DMSO and then further diluted in culture medium to achieve the desired final concentrations.
-
Assay Procedure: Asynchronous parasite cultures with approximately 0.5% parasitemia are plated in 96-well plates. The diluted compounds are added to the wells, and the plates are incubated for 72 hours under the conditions described above.
-
Growth Measurement: Parasite growth is quantified using a SYBR Green I-based fluorescence assay. The plates are lysed, and SYBR Green I dye, which intercalates with DNA, is added. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a P. falciparum-Humanized SCID Mouse Model
This animal model is used to assess the in vivo efficacy of antimalarial compounds.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells.
-
Infection: The humanized mice are infected with the 3D7 strain of P. falciparum.
-
Drug Administration: Once a stable parasitemia is established, the mice are treated with the test compounds (e.g., a single oral dose of 30 mg/kg Ine-963) or a vehicle control.
-
Monitoring: Parasitemia is monitored daily by flow cytometry and microscopic analysis of blood smears.
-
Endpoint: The primary endpoint is the reduction in parasitemia over time. A compound is considered curative if it completely clears the parasites with no recrudescence for up to 60 days post-treatment.
Conclusion
Ine-963 represents a promising new class of antimalarials with several key advantages over artemisinin. Its potent, fast-acting efficacy, activity against resistant strains, high barrier to resistance, and long half-life suggest its potential as a single-dose cure for uncomplicated malaria.[1][2][6][7][14] While artemisinin remains a vital tool in the fight against malaria, the continued development of compounds like Ine-963 with novel mechanisms of action is critical for overcoming the challenge of drug resistance. The ongoing clinical trials for Ine-963 will be instrumental in determining its future role in malaria treatment.[15][16]
References
- 1. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
- 3. novartis.com [novartis.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. This compound | Medicines for Malaria Venture [mmv.org]
- 11. Artemisinin - Wikipedia [en.wikipedia.org]
- 12. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 14. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. novartis.com [novartis.com]
Comparative Analysis of Ine-963 and Other Novel Antimalarials: A Guide for Researchers
For Immediate Release
In the global endeavor to combat malaria, the pipeline of novel antimalarials is a beacon of hope against the rising tide of drug resistance. This guide provides a comparative analysis of Ine-963, a promising clinical candidate, against other novel antimalarials that are either in late-stage development or have been recently approved. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the performance and characteristics of these agents, supported by available preclinical and clinical data.
Executive Summary
Ine-963 is a potent, fast-acting, blood-stage antimalarial with a high barrier to resistance and the potential for a single-dose cure for uncomplicated malaria.[1][2][3][4] It belongs to the 5-aryl-2-amino-imidazothiadiazole (ITD) chemical series and emerged from a phenotype-based high-throughput screening campaign.[1][2][3][5] While its precise mechanism of action is still under investigation, it is known to be novel.[1] This guide compares Ine-963 with other significant novel antimalarials: ganaplacide, MMV048, cipargamin, tafenoquine, and the recently approved pediatric formulation, Coartem® Baby.
In Vitro Efficacy
The in vitro potency of an antimalarial candidate is a critical early indicator of its potential. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of Ine-963 and its comparators against various strains of Plasmodium falciparum.
| Compound | Target/Mechanism of Action | EC₅₀/IC₅₀ (nM) vs. P. falciparum 3D7 (drug-sensitive) | EC₅₀/IC₅₀ (nM) vs. Drug-Resistant Strains |
| Ine-963 | Novel (Unknown) | 3.0 - 6.0[1] | 0.5 - 15 (across >15 resistant lines)[1] |
| Ganaplacide (KAF156) | Unknown (Resistance linked to PfCARL) | ~7.4 | Active against artemisinin-resistant strains |
| MMV048 | Phosphatidylinositol 4-kinase (PI4K) inhibitor | ~1.5 | Active against resistant clinical isolates |
| Cipargamin (KAE609) | PfATP4 (a P-type Na⁺ ATPase) | 0.2 - 1.0 | Potent against multidrug-resistant strains |
| Artemether-Lumefantrine | Heme detoxification pathway | Artemether: ~1.5, Lumefantrine: ~3.0 | Activity can be reduced in some resistant strains |
| Tafenoquine | Unknown (Primarily targets liver stages) | Limited blood-stage activity | Not applicable for primary blood-stage comparison |
In Vivo Efficacy
Preclinical in vivo studies in mouse models of malaria are crucial for evaluating a compound's efficacy in a biological system. The 90% effective dose (ED₉₀) is a key parameter determined from these studies.
| Compound | In Vivo Model | ED₉₀ (mg/kg) | Curative Dose (mg/kg) |
| Ine-963 | P. falciparum-humanized SCID mouse | An earlier lead compound had an ED₉₀ of 5.3 mg/kg.[3][6] | A single 30 mg/kg dose was fully curative.[1][2][3][4][6] |
| Ganaplacide (KAF156) | P. falciparum-humanized mouse | Not consistently reported | A single 800 mg dose in humans showed a 67% cure rate. |
| MMV048 | P. berghei mouse | 1.1 (four oral doses)[7] | A single 30 mg/kg dose was fully curative.[7] |
| Cipargamin (KAE609) | P. falciparum-humanized mouse | Not consistently reported | 30 mg daily for 3 days showed rapid parasite clearance in humans. |
| Artemether-Lumefantrine | Not applicable (already in clinical use) | Not applicable | Standard six-dose regimen is highly effective.[8] |
| Tafenoquine | Not applicable (primarily for relapse prevention) | Not applicable | A single 300 mg dose prevents P. vivax relapse.[9] |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug determines its dosing regimen and potential for single-dose cures.
| Compound | Half-life (t₁/₂) | Oral Bioavailability (%F) | Key Pharmacokinetic Features |
| Ine-963 | Predicted human t₁/₂ ~60 hours; 15-22.5 hours in animals.[3][6][10][11] | 39-74% in animals.[3][6][11] | Long half-life supports the potential for a single-dose cure.[10] |
| Ganaplacide (KAF156) | ~55 hours in humans.[12] | Moderate | Suitable for once-daily dosing. |
| MMV048 | Predicted human t₁/₂ ~90 hours.[13] | Good in preclinical species.[13] | Long half-life supports single-dose therapy potential.[13] |
| Cipargamin (KAE609) | ~24 hours in humans | Good | Rapid absorption and clearance. |
| Artemether-Lumefantrine | Artemether: ~1 hour, Lumefantrine: 3-6 days.[14][15][16] | Variable, significantly increased with food.[14][15][16] | Dual-component pharmacokinetics for rapid and sustained action. |
| Tafenoquine | ~15 days in humans.[9][17][18] | Increased with food.[18] | Very long half-life allows for single-dose for relapse prevention.[9] |
Experimental Protocols
In Vitro Susceptibility Testing (SYBR Green I-based Fluorescence Assay)
This method is commonly used to determine the EC₅₀/IC₅₀ values of antimalarial compounds.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI-1640 medium supplemented with human serum and erythrocytes.
-
Drug Preparation: Compounds are serially diluted in appropriate solvents and added to 96-well plates.
-
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells and incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Data Acquisition: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The EC₅₀/IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Testing (Peters' 4-Day Suppressive Test)
This is a standard method to assess the in vivo blood-stage activity of antimalarial candidates.[1][19][20][21][22]
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-parasitized red blood cells.[1][22]
-
Drug Administration: The test compound is administered orally or subcutaneously to groups of mice for four consecutive days, starting a few hours after infection.[1][20][21] A vehicle control and a positive control (e.g., chloroquine) group are included.[19]
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[1][19]
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of parasite growth inhibition. The ED₉₀ is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Cipargamin: Inhibition of PfATP4 and Disruption of Sodium Homeostasis
Cipargamin targets PfATP4, a sodium-proton ATPase on the parasite's plasma membrane, leading to a disruption of sodium ion homeostasis.[8][23][24][25][26]
Caption: Mechanism of action of Cipargamin via inhibition of PfATP4.
Ine-963: Workflow for Target Deconvolution
As the molecular target of Ine-963 is currently unknown, a typical experimental workflow for target identification is illustrated below.
Caption: Experimental workflow for identifying the molecular target of a novel antimalarial.
Conclusion
Ine-963 demonstrates a promising profile as a next-generation antimalarial with its potent, fast-acting, and durable efficacy in preclinical models, coupled with a high barrier to resistance. Its long predicted human half-life positions it as a potential single-dose cure. When compared to other novel agents, Ine-963's key differentiator is its novel, yet-to-be-identified mechanism of action, which could be advantageous in overcoming existing drug resistance. Further clinical development will be crucial in determining its ultimate place in the antimalarial armamentarium. This guide provides a snapshot of the current landscape, and continued research and data sharing will be vital for the successful development of these and other new therapies to combat malaria.
References
- 1. 2.7. Peters 4-Day Suppressive Test [bio-protocol.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, Pharmacokinetics, and Antimalarial Activity of the Novel Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics and pharmacodynamics and pharmacodynamics of artemether-lumefantrine. — MORU Tropical Health Network [tropmedres.ac]
- 15. pure.uva.nl [pure.uva.nl]
- 16. Understanding the pharmacokinetics of Coartem® | springermedizin.de [springermedizin.de]
- 17. Population Pharmacokinetics of Tafenoquine, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. 3.9.2. 4-Day Suppressive Test (Peter’s Test) [bio-protocol.org]
- 20. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Four-day suppressive test [bio-protocol.org]
- 22. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Benchmarking Ine-963's Safety Profile Against Standard Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant malaria parasites necessitates the development of novel antimalarials with superior efficacy and safety profiles. Ine-963, a novel 5-aryl-2-amino-imidazothiadiazole (ITD) derivative, has demonstrated potent, fast-acting, blood-stage antimalarial activity with a high barrier to resistance in preclinical studies.[1][2][3][4][5] This guide provides a comprehensive comparison of the preclinical and available clinical safety information for Ine-963 against standard-of-care antimalarial drugs, including chloroquine, artemisinin-based combination therapies (ACTs), mefloquine, and atovaquone-proguanil.
Comparative Safety Profile: Ine-963 vs. Standard Antimalarials
The following table summarizes the available safety data for Ine-963 and standard antimalarial drugs. It is important to note that Ine-963 is currently in Phase 1 clinical trials, and therefore, comprehensive clinical safety data is not yet publicly available.[1][2][3][4][5] The preclinical data for Ine-963 suggests a favorable safety profile, having undergone Good Laboratory Practice (GLP) toxicology studies.[1][2][3][4][5]
| Drug | Preclinical Safety Findings | Common Adverse Events (Incidence) | Serious Adverse Events |
| Ine-963 | - Underwent GLP toxicology studies with an adequate safety profile for clinical advancement.[6]- High selectivity against human kinases compared to earlier lead compounds.[1]- Cytotoxicity observed in HepG2, K562, and MT4 cell lines with CC50 values of 6.7 µM, 6.0 µM, and 4.9 µM, respectively.[7] | Data from ongoing Phase 1 clinical trials are not yet publicly available.[8] | Data from ongoing Phase 1 clinical trials are not yet publicly available. |
| Chloroquine | Known to cause retinopathy and cardiomyopathy at high cumulative doses.[9][10] | - Nausea, vomiting, abdominal pain, headache, diarrhea.[9][11][12]- Pruritus (itching), particularly in individuals of African descent (up to 70%).[3] | - Retinopathy (irreversible retinal damage) with long-term use.[3][9]- Cardiotoxicity, including cardiomyopathy and QT interval prolongation.[13][14]- Seizures and psychosis (rare).[3] |
| Artemisinin-based Combination Therapies (ACTs) | Generally well-tolerated in preclinical studies. The safety profile is largely determined by the partner drug.[15] | - Nausea (up to 41.6%), anorexia (up to 20.8%), vomiting (up to 15%), dizziness.[16]- Gastrointestinal disturbances, headache.[17] | - Hypersensitivity reactions (rare).[5]- Neurotoxicity (observed in animal studies at high doses, but not confirmed in humans at therapeutic doses).[15]- Cardiac effects (e.g., QT prolongation) have been reported but are generally not considered a significant clinical issue.[17] |
| Mefloquine | Associated with neuropsychiatric effects in preclinical models. | - Dizziness, nausea, vomiting, headache, insomnia, abnormal dreams.[7][16]- Neuropsychiatric effects (anxiety, depression, hallucinations) are more common than with other antimalarials.[2][18] | - Severe neuropsychiatric reactions including psychosis, seizures, and suicidal ideation (can be long-lasting).[2][4][19]- Cardiac adverse events (rare).[9] |
| Atovaquone-Proguanil | Generally well-tolerated in preclinical studies. | - Abdominal pain, nausea, vomiting, headache, diarrhea.[20][21]- These side effects are often mild and can be reduced by taking the medication with food.[21] | - Rare cases of hepatitis and liver failure requiring transplantation have been reported with prophylactic use.[22]- Serious skin reactions (e.g., Stevens-Johnson syndrome) are rare.[23] |
Experimental Protocols
Detailed methodologies for key preclinical safety and efficacy assessments are crucial for the objective evaluation of novel drug candidates.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., Ine-963) and control compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[24]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[23][25]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[23][25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias.
Protocol:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.
-
Patch-Clamp Electrophysiology: Employ automated patch-clamp systems (e.g., QPatch or SyncroPatch) for high-throughput screening.[2][17]
-
Compound Application: Apply a range of concentrations of the test compound sequentially to the cells. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[2]
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.
-
Current Measurement: Record the hERG tail current in the presence and absence of the test compound.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the half-maximal inhibitory concentration (IC50).
Kinase Selectivity Profiling (Kinome Scan)
Assessing the selectivity of a compound against a broad panel of human kinases is crucial to identify potential off-target effects that could lead to toxicity.
Protocol:
-
Kinase Panel: Utilize a large panel of purified human kinases representative of the human kinome.[26][27][28]
-
Binding Assay: A common method is a competition binding assay where the test compound competes with a known, tagged ligand for the ATP-binding site of the kinase.
-
Compound Incubation: Incubate the kinases with the test compound at a fixed concentration (for single-point screening) or a range of concentrations (for dose-response curves).
-
Detection: Quantify the amount of tagged ligand bound to each kinase using a suitable detection method (e.g., quantitative PCR, fluorescence).
-
Data Analysis: Express the results as a percentage of control (no compound) or calculate the dissociation constant (Kd) to determine the binding affinity of the compound for each kinase. The results are often visualized as a "tree spot" diagram of the human kinome.
In Vivo Toxicology Studies in Rodents
These studies are designed to evaluate the potential adverse effects of a test substance after repeated administration over a defined period.
Protocol (based on OECD Guideline 408 for a 90-day oral toxicity study): [29]
-
Animal Model: Use a rodent species, typically rats, with an equal number of males and females per group.[29]
-
Dose Groups: Administer at least three different dose levels of the test substance and a vehicle control to separate groups of animals.
-
Administration: Administer the compound orally (e.g., by gavage or in the diet) daily for 90 days.[29]
-
Observations: Conduct daily clinical observations for signs of toxicity. Monitor body weight, food and water consumption, and perform ophthalmic examinations.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology and clinical biochemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Preclinical Safety Assessment Workflow for a Novel Antimalarial
The following diagram illustrates a typical workflow for the preclinical safety assessment of a new antimalarial drug candidate like Ine-963.
References
- 1. The safety of atovaquone-proguanil for the prevention and treatment of malaria in pregnancy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 3. Comparison of adverse events associated with use of mefloquine and combination of chloroquine and proguanil as antimalarial prophylaxis: postal and telephone survey of travellers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse effects of mefloquine for the treatment of uncomplicated malaria in Thailand: A pooled analysis of 19, 850 individual patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 6. Adverse effects of the antimalaria drug, mefloquine: due to primary liver damage with secondary thyroid involvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unanticipated CNS Safety Signal in a Placebo‐Controlled, Randomized Trial of Co‐Administered Atovaquone‐Proguanil and Amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Mefloquine has more adverse effects than other drugs for malaria prophylaxis | The BMJ [bmj.com]
- 10. Chloroquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. blog.biobide.com [blog.biobide.com]
- 12. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cardiac adverse events associated with chloroquine and hydroxychloroquine exposure in 20 years of drug safety surveillance reports | Sciety [sciety.org]
- 14. medrxiv.org [medrxiv.org]
- 15. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A prospective study of adverse drug reactions to artemisinin-based combination therapy in a tertiary care hospital in India - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Mefloquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mmv.org [mmv.org]
- 21. dovepress.com [dovepress.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. scielo.br [scielo.br]
- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 25. scielo.br [scielo.br]
- 26. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. oecd.org [oecd.org]
Head-to-Head Comparison of Ine-963's Pharmacokinetic Properties
For Immediate Release
A Comparative Analysis of the Pharmacokinetic Profile of the Novel Antimalarial Candidate Ine-963 Against Key Alternatives
This guide provides a detailed comparison of the pharmacokinetic (PK) properties of Ine-963, a promising new antimalarial compound, with other significant alternatives in the field. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data to inform future research and development decisions.
Ine-963 is a potent, fast-acting, blood-stage antimalarial agent belonging to the 5-aryl-2-amino-imidazothiadiazole (ITD) class of compounds.[1][2][3] It is currently in clinical development and has demonstrated high efficacy against various Plasmodium species, including drug-resistant strains. This guide compares its pharmacokinetic profile against two other novel antimalarial candidates, Ganaplacide and M5717, and the current standard-of-care, Artemether-Lumefantrine.
Executive Summary of Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Ine-963 and its comparators across various species. This data facilitates a direct comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Table 1: Preclinical Pharmacokinetic Parameters
| Parameter | Ine-963 | Ganaplacide | M5717 | Artemether | Lumefantrine |
| Species | Mouse, Rat, Dog | Data Not Available | Mouse | Rat | Rat |
| Dose (mg/kg) | Varies by species | - | 3, 6, 12, 30 (oral) | 10 (oral) | 10 (oral) |
| Cmax (ng/mL) | Varies by species | - | Dose-proportional | ~150 | ~2000 |
| Tmax (h) | 4-24 | - | ~2 | ~1.5 | ~4 |
| AUC (ng·h/mL) | Varies by species | - | Dose-proportional | ~600 | ~40000 |
| t½ (h) | 15.1 - 22.5 | - | ~37 | ~2-3 | ~40-60 |
| Vd/F (L/kg) | 6.3 - 8.3 | - | Data Not Available | ~10 | ~30 |
| CL/F (mL/min/kg) | 4.0 - 5.9 | - | Data Not Available | ~200 | ~4 |
| Oral Bioavailability (%) | 39 - 74 | - | Data Not Available | ~30 | ~50 |
Data for Ganaplacide and M5717 in a comparable range of preclinical species was not available in the public domain. Artemether and Lumefantrine data are generalized from multiple sources.
Table 2: Human Pharmacokinetic Parameters
| Parameter | Ine-963 (Predicted) | Ganaplacide | M5717 | Artemether | Lumefantrine |
| Dose | Single Oral Dose | 800 mg (single dose) | ≥200 mg (single dose) | 80 mg (in combination) | 480 mg (in combination) |
| Cmax (ng/mL) | Data Not Available | 1630 ± 446 | Varies with dose | ~180 | 5600 - 9000 |
| Tmax (h) | Data Not Available | ~2.6 | 1 - 7 | ~2 | ~4-5 |
| AUC (µg·h/mL) | Data Not Available | Data Not Available | Varies with dose | ~0.6 | 252 - 561 |
| t½ (h) | ~60 | ~54.8 | 146 - 193 | ~2 | 72 - 144 |
| Vd (L/kg) | 7.2 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| CL (mL/min/kg) | 1.6 | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Oral Bioavailability (%) | ~70 | Data Not Available | Data Not Available | Variable | Highly variable, food dependent |
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. The general methodologies employed in these studies are outlined below.
Preclinical Pharmacokinetic Studies
-
Animal Models: Studies for Ine-963 were conducted in mice, rats, and dogs.[3] M5717 pharmacokinetics were evaluated in a P. falciparum SCID mouse model.[4]
-
Dosing: Compounds were typically administered as a single oral or intravenous dose. For instance, Ine-963 was administered orally to rats at 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-dosing to characterize the plasma concentration-time profile of the drug.
-
Analytical Method: Drug concentrations in plasma were quantified using validated bioanalytical methods, most commonly liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Clinical Pharmacokinetic Studies
-
Study Design: First-in-human studies are typically single-ascending dose, randomized, double-blind, and placebo-controlled, conducted in healthy volunteers.[5][6] Subsequent studies are conducted in patients with uncomplicated malaria.[7][8][9]
-
Subjects: Healthy adult volunteers are used in initial safety and PK studies, followed by studies in target patient populations.
-
Dosing and Sample Collection: For a typical pharmacokinetic study, subjects receive a single oral dose of the drug. Blood samples are collected at pre-specified time points over a period of several days to adequately capture the absorption, distribution, and elimination phases of the drug.[10]
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Human pharmacokinetic parameters for Ine-963 were predicted using allometric scaling from preclinical data.
Visualizing Experimental Workflows
The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study, a crucial component in the development of new drugs like Ine-963 and its comparators.
Caption: A typical workflow for a first-in-human single ascending dose pharmacokinetic study.
Signaling Pathways and Logical Relationships
The development and evaluation of antimalarial drugs like Ine-963 involve a logical progression from preclinical to clinical assessment. The following diagram illustrates this pathway.
Caption: The logical progression of antimalarial drug development from preclinical to clinical phases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. extranet.who.int [extranet.who.int]
Evaluating the Synergistic Potential of Ine-963: A Comparative Guide for Researchers
For Immediate Release
As the global health community continues its search for novel antimalarial therapies, Ine-963 has emerged as a promising candidate with a novel mechanism of action and potent activity against drug-resistant strains of Plasmodium falciparum.[1][2][3] Developed by Novartis in collaboration with Medicines for Malaria Venture, Ine-963 is a fast-acting, long-lasting antimalarial currently in early clinical development.[2][4] While comprehensive data on its synergistic effects with other compounds remain under investigation in ongoing clinical trials, this guide provides researchers, scientists, and drug development professionals with a framework for evaluating such interactions, based on established experimental protocols and hypothetical data.
Current Status of Ine-963 Combination Therapy Research
Ine-963 is currently being evaluated in a Phase 2 platform study known as PLATINUM. This trial is designed to assess the efficacy and safety of Ine-963 both as a monotherapy and in combination with other antimalarial agents, including KAE609 (cipargamin) and KAF156 (ganaplacide) with lumefantrine.[5] Additionally, a drug-drug interaction study investigating the co-administration of Ine-963 and KAE609 in healthy volunteers has been undertaken to evaluate the pharmacokinetic and safety profiles of this combination.[3] As of late 2025, the results of these combination studies have not been made public.
The primary goal of combination therapy in malaria treatment is to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages to minimize toxicity. The novel mechanism of action of Ine-963 makes it an attractive candidate for combination with existing and emerging antimalarials.[1][4]
Hypothetical Synergistic Effects of Ine-963 with Compound X
To illustrate the potential outcomes of synergistic interactions, the following tables present hypothetical data from a preclinical evaluation of Ine-963 in combination with a theoretical partner, "Compound X."
Table 1: In Vitro Antiplasmodial Activity against P. falciparum (3D7 Strain)
| Compound | IC50 (nM) - Monotherapy | IC50 (nM) - Combination (1:1 Ratio) | Combination Index (CI) |
| Ine-963 | 4.5 | 1.8 | 0.6 |
| Compound X | 10.2 | 3.5 | |
| Interpretation | CI < 0.9 indicates synergy |
Table 2: In Vivo Efficacy in a P. falciparum-Infected Mouse Model
| Treatment Group | Dose (mg/kg) | Parasitemia Reduction (%) | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 10 |
| Ine-963 | 15 | 95 | 25 |
| Compound X | 20 | 88 | 22 |
| Ine-963 + Compound X | 7.5 + 10 | 99.8 | >30 (curative) |
Experimental Protocols for Assessing Synergy
The following are standard methodologies for evaluating the synergistic effects of antimalarial compounds.
In Vitro Synergy Assessment: Isobologram Analysis
The isobologram method is a robust technique for quantifying drug interactions.
-
Parasite Culture : P. falciparum strains (e.g., 3D7) are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II.
-
Drug Preparation : Stock solutions of Ine-963 and the partner compound are prepared in DMSO and serially diluted.
-
Assay Plate Preparation : The compounds are added to a 96-well plate in a checkerboard format, with varying concentrations of each drug individually and in combination.
-
Parasite Viability Assay : Synchronized ring-stage parasites are added to the plate and incubated for 72 hours. Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
Data Analysis : The 50% inhibitory concentrations (IC50) for each drug alone and in combination are determined. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
In Vivo Synergy Assessment: Mouse Model of Malaria
The murine model provides an assessment of drug synergy in a complex biological system.
-
Animal Model : Immunocompromised mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes and infected with P. falciparum.
-
Drug Administration : Once a stable parasitemia is established, mice are treated orally with Ine-963, the partner compound, or the combination at various doses for four consecutive days.
-
Monitoring : Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Animal survival and clinical signs of malaria are also recorded.
-
Data Analysis : The efficacy of the combination is compared to that of the individual drugs. A synergistic effect is concluded if the combination therapy achieves a significantly greater reduction in parasitemia or a higher cure rate than the sum of the effects of the individual agents.
Visualizing Experimental Workflows and Potential Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations are provided in the DOT language for Graphviz.
Caption: Workflow for evaluating synergistic antimalarial effects.
Since the molecular target of Ine-963 is currently unknown, a hypothetical signaling pathway illustrates how two compounds could synergistically inhibit parasite growth by targeting different essential processes.
Caption: Hypothetical synergistic mechanism of action.
Conclusion
While definitive data on the synergistic effects of Ine-963 are pending the results of ongoing clinical trials, the methodologies outlined in this guide provide a robust framework for such evaluations. The potent, fast-acting, and resistance-breaking profile of Ine-963 makes it a critical component for future antimalarial combination therapies. The research community eagerly awaits further data to fully understand its potential in the global fight against malaria.
References
- 1. isrctn.com [isrctn.com]
- 2. novartis.com [novartis.com]
- 3. This compound | Medicines for Malaria Venture [mmv.org]
- 4. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Pharmacology of this compound, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria | Medicines for Malaria Venture [mmv.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Ine-963
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Ine-963 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
A Material Safety Data Sheet (MSDS) for Ine-963 states that it is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.
Personal Protective Equipment (PPE)
While Ine-963 is not classified as hazardous, the use of appropriate personal protective equipment is a fundamental laboratory practice to prevent direct contact and ensure safety.
| PPE Category | Recommendation |
| Eye Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Body Protection | Wear a standard laboratory coat. |
| Respiratory Protection | Not required under normal handling conditions. |
Emergency First Aid Procedures
In the event of accidental exposure, follow these first aid measures as outlined in the safety data sheet.[1]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Operational Handling Workflow
Proper handling of Ine-963 is essential for maintaining its integrity and ensuring the safety of laboratory personnel. The following workflow outlines the key steps from receiving to storage.
Disposal Plan
As Ine-963 is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste. It is imperative to consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Ine-963 and its associated waste.
Disposal Steps:
-
Segregation: Keep Ine-963 waste separate from other waste streams to avoid cross-contamination.
-
Labeling: Clearly label the waste container with the name of the compound and indicate that it is non-hazardous.
-
Collection: Use a designated and properly sealed container for collection.
-
Disposal: Dispose of the waste through your institution's chemical waste management program, following all applicable regulations. Do not pour down the drain or dispose of in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
